molecular formula C6H13ClN2O B1424044 N-Allyl-2-(methylamino)acetamide hydrochloride CAS No. 1220034-32-1

N-Allyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1424044
CAS No.: 1220034-32-1
M. Wt: 164.63 g/mol
InChI Key: UFWBMTUMEOOEIX-UHFFFAOYSA-N
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Description

N-Allyl-2-(methylamino)acetamide hydrochloride is a chemical compound of interest in medicinal chemistry and synthetic organic research. While specific biological data for this compound is not currently available, its structure, featuring both an allyl group and a methylaminoacetamide moiety, suggests potential utility as a versatile synthetic intermediate or a building block in the development of more complex molecules. Compounds with similar N-alkyl-2-(methylamino)acetamide structures are frequently utilized in the synthesis of novel quinoxaline derivatives, which have demonstrated significant anticancer properties in research settings . The mechanism of action for related compounds has been studied in the context of inhibiting cancer cell proliferation, with some derivatives acting as good binders that can selectively inhibit enzymes like human thymidylate synthase (hTS) by stabilizing its inactive conformation . Researchers may explore the application of N-Allyl-2-(methylamino)acetamide hydrochloride in the synthesis of new pharmacologically active compounds, particularly in the fields of oncology and kinase inhibition . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(methylamino)-N-prop-2-enylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWBMTUMEOOEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Allylacetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylacetamide, systematically known as N-prop-2-enylacetamide, is a versatile organic compound featuring both an amide and a terminal alkene functional group.[1][2] This unique bifunctionality makes it a valuable intermediate in a variety of chemical transformations and a building block for more complex molecules.[1] While the initially requested compound, 2-(methylamino)-N-allylacetamide hydrochloride, is not readily found in the scientific literature, this guide will focus on the closely related and well-characterized N-allylacetamide. Its dual reactivity allows for both modifications at the amide nitrogen and a wide range of addition reactions at the allyl group's double bond. This guide provides a comprehensive overview of its synthesis, chemical properties, key applications, and analytical characterization for professionals in research and development.

Chemical Properties and Identifiers

N-Allylacetamide is a solid at room temperature with a defined set of physical and chemical properties.[3] Its identity is standardized across several chemical databases.

PropertyValueSource
CAS Number 692-33-1[2][3]
Molecular Formula C5H9NO[1][2][3][4]
Molecular Weight 99.13 g/mol [1][2][3][4]
IUPAC Name N-prop-2-enylacetamide[1][2]
Synonyms Acetamide, N-allyl-; n-acetylallylamine[2][3][5]
Appearance Colorless liquid or white crystalline solid[1][6]
Melting Point 64-65 °C[1][3]
Boiling Point 227.3°C at 760 mmHg[3]
Density ~0.884 g/cm³[3]
SMILES CC(=O)NCC=C[1][2][4]
InChI Key DVQCXAUFUOFSDW-UHFFFAOYSA-N[1][2][4]

Synthesis of N-Allylacetamide

The synthesis of N-allylacetamide is most commonly achieved through the nucleophilic acylation of allylamine. This can be accomplished using either acetic anhydride or acetyl chloride as the acylating agent.[1]

Protocol 1: Synthesis via Acylation with Acetic Anhydride

This is a widely used method due to its high yield and straightforward procedure.[1] The reaction proceeds through the nucleophilic attack of the allylamine on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 hours.[1]

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, for example, by distillation or recrystallization, to yield N-allylacetamide.[1]

  • Yield: This method can achieve yields in the range of 85-95%.[1]

G allylamine Allylamine reaction_mixture Reaction Mixture (DCM or THF) allylamine->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture purification Purification (Distillation/Recrystallization) reaction_mixture->purification Stir at RT, 20h product N-Allylacetamide purification->product Yield: 85-95%

Synthesis of N-Allylacetamide via Acetic Anhydride.
Protocol 2: Synthesis via Acylation with Acetyl Chloride

An alternative method involves the use of acetyl chloride. This reaction is generally faster but requires the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve allylamine (1 equivalent) and a non-nucleophilic base, such as triethylamine (1.2 equivalents), in an aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to yield pure N-allylacetamide.

G allylamine Allylamine + Triethylamine reaction_mixture Reaction Mixture (DCM) allylamine->reaction_mixture acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_mixture 0°C to RT workup Aqueous Work-up reaction_mixture->workup Stir for 2-4h purification Purification (Chromatography/Distillation) workup->purification product N-Allylacetamide purification->product G start Synthesized N-Allylacetamide hplc HPLC-UV (Purity Assessment) start->hplc structure_confirmation Structural Confirmation start->structure_confirmation final_product Characterized N-Allylacetamide hplc->final_product nmr NMR Spectroscopy (¹H and ¹³C) nmr->final_product ms Mass Spectrometry (Molecular Weight) ms->final_product structure_confirmation->nmr structure_confirmation->ms

Sources

N-Substituted Glycinamide Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of N-substituted glycinamide derivatives.

Executive Summary

N-substituted glycinamides represent a privileged scaffold in modern medicinal chemistry, bridging the gap between rigid small molecules and flexible peptides. Unlike natural peptides, where the side chain is attached to the


-carbon, N-substituted glycines (peptoids) and their amide derivatives feature side chains attached to the backbone nitrogen.[1] This "N-substitution" confers proteolytic resistance, enhanced membrane permeability, and the ability to access novel chemical space while retaining the hydrogen-bonding capability of the amide backbone.

This guide analyzes the structural utility of this scaffold, focusing on its most successful commercial application—Lacosamide (Vimpat®) —and its expanding role in kinase inhibition and peptidomimetics.

Structural Significance & SAR Logic

The Peptidomimetic Shift

The core advantage of the N-substituted glycinamide scaffold is the removal of the hydrogen bond donor from the amide nitrogen (in peptoids) or the modulation of the amide's electronic environment (in functionalized amino acids like Lacosamide).

  • Proteolytic Stability: The absence of the standard peptide bond geometry (or steric protection via N-substitution) prevents recognition by common proteases like trypsin and chymotrypsin.

  • Conformational Flexibility: N-substitution eliminates the

    
     chirality (in peptoids), allowing for both cis and trans amide bond isomers, which can be exploited to match protein binding pockets that natural peptides cannot access. Conversely, in Lacosamide-like derivatives, the 
    
    
    
    is chiral, and the N-benzyl group serves as a hydrophobic anchor.
Case Study: Lacosamide SAR

Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide] is the archetype of this class.[2] Its activity as a sodium channel blocker relies heavily on specific structural features.

Key SAR Zones:

  • The Chiral Center (

    
    ):  The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The stereochemistry dictates the vector of the methoxy group.
    
  • The N-Benzyl Moiety: Essential for hydrophobic interaction within the voltage-gated sodium channel (VGSC) pore. Substitutions on the phenyl ring (e.g., halogens) often modulate potency but can affect metabolic stability.

  • The 3-Oxy Site (Methoxy): This ether oxygen acts as a weak hydrogen bond acceptor. Replacing it with bulky groups abolishes activity, indicating a tight steric pocket.

LacosamideSAR Core Lacosamide Core (R)-Configuration Benzyl N-Benzyl Group (Hydrophobic Anchor) Core->Benzyl Essential for Binding Affinity Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Steric Constraint: Small Groups Only Acetamido Acetamido Group (Polar Interaction) Core->Acetamido Backbone H-Bonding Activity Target: VGSC (Slow Inactivation) Benzyl->Activity Lipophilic Pocket Methoxy->Activity Selectivity

Figure 1: Structure-Activity Relationship (SAR) map of Lacosamide, highlighting the critical pharmacophores required for sodium channel modulation.

Therapeutic Mechanism: Sodium Channel Slow Inactivation[3]

Unlike traditional anticonvulsants (e.g., carbamazepine) that block the fast inactivation state of sodium channels, N-substituted glycinamide derivatives like Lacosamide selectively enhance slow inactivation .[3]

  • Physiological Impact: This mechanism allows the drug to dampen repetitive neuronal firing (typical of seizure foci) without impairing physiological action potentials, leading to a superior side-effect profile.

  • CRMP-2 Modulation: Secondary activity involves binding to Collapsin Response Mediator Protein 2 (CRMP-2), interfering with neurotrophic signaling involved in epilepsy progression.

Synthetic Protocols

General Strategy: The Submonomer Method (Peptoids)

For generating libraries of N-substituted glycines, the "submonomer" solid-phase synthesis is the industry standard. It avoids the use of expensive N-protected amino acids.

Protocol:

  • Acylation: Bromoacetic acid is coupled to a resin-bound amine using diisopropylcarbodiimide (DIC).

  • Displacement: A primary amine (

    
    ) displaces the bromide via 
    
    
    
    reaction, installing the side chain.
  • Repeat: The cycle is repeated to build the oligomer.

Detailed Protocol: Synthesis of (R)-Lacosamide

Target: High-purity synthesis of the functionalized amino acid derivative.[4][5] Reference: Adapted from standard medicinal chemistry routes (e.g., J. Med. Chem. 2010).[2][6][7]

Reagents:

  • D-Serine (Starting material)

  • Acetic anhydride (

    
    )
    
  • Benzylamine

  • Methyl iodide (MeI) / Silver oxide (

    
    ) or similar methylation agent
    
  • Coupling agents (EDC/HOBt or HATU)

Step-by-Step Methodology:

  • N-Acetylation:

    • Dissolve D-Serine (10 mmol) in water/acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise at 0°C. Stir for 2 hours.

    • Outcome: N-acetyl-D-serine.

    • Purification: Recrystallization from ethanol.

  • Amide Coupling (N-Benzylation):

    • Dissolve N-acetyl-D-serine (1 eq) in DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 30 min to activate acid.

    • Add Benzylamine (1.1 eq) and DIPEA (2 eq). Stir at RT for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Outcome: (R)-2-acetamido-N-benzyl-3-hydroxypropionamide.

  • O-Methylation (The Critical Step):

    • Note: Standard Williamson ether synthesis can cause racemization. Use mild conditions.

    • Dissolve the intermediate in MeCN.

    • Add

      
       (5 eq) and MeI (10 eq).
      
    • Stir in a sealed tube at 40°C for 24-48 hours.

    • Filtration: Filter through Celite to remove silver salts.

    • Purification: Flash chromatography (EtOAc/Hexane).

    • Yield: Typically 60-80%.

Table 1: Comparative Synthetic Methods

MethodKey ReagentsAdvantagesDisadvantages
Classical Coupling EDC/HOBt, BenzylamineHigh enantiomeric purity (if starting material is pure).Multi-step; O-methylation can be tricky.
Enzymatic Resolution Lipase/AcylaseGreen chemistry; high optical purity.Requires specific enzymes; scale-up cost.
Ugi 4-Component Aldehyde, Amine, Isonitrile, AcidOne-pot; high diversity.Often yields racemic mixtures; difficult purification.

Advanced Applications: Kinase Inhibitors

Beyond CNS agents, N-substituted glycinamides serve as linkers in kinase inhibitors (e.g., EGFR, VEGFR). The glycinamide motif ($ -NH-CH_2-CO-NH- $) provides a flexible tether that can position aromatic warheads into the ATP-binding pocket while forming hydrogen bonds with the hinge region residues.

Example: In EGFR inhibitors, the glycinamide nitrogen often H-bonds with Met793 in the hinge region, while the N-substituent directs the tail into the solvent-exposed region to tune solubility.

KinaseBinding Inhibitor Glycinamide-based Inhibitor Hinge Kinase Hinge Region (Met793) Inhibitor->Hinge H-Bond (Amide NH) Pocket Hydrophobic Pocket Inhibitor->Pocket Aromatic Stacking Solvent Solvent Exposed Area Inhibitor->Solvent N-Substituent Tail (Solubility)

Figure 2: Interaction mode of glycinamide-based inhibitors within a generic kinase ATP-binding pocket.

References

  • Choi, S., et al. (2010). "The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide." Journal of Medicinal Chemistry. Link

  • Zuckermann, R. N., et al. (1992).[8] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5] Link

  • Doty, P., et al. (2013). "Lacosamide: A Review of Preclinical Properties and Clinical Potential." CNS Drug Reviews. Link

  • Stables, J. P., et al. (2010). "Lacosamide: Mechanism of Action." Epilepsy Research. Link

  • Yamaki, Y., et al. (2017). "Synthesis and structure-activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors." Bioorganic & Medicinal Chemistry. Link

Sources

Strategic Utilization of Allylamine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Allylamine Motif: A "Split Personality" Intermediate

Allylamines (


) represent a cornerstone structural motif in organic synthesis, serving as the functional gateway to complex alkaloids, carbohydrate derivatives, and antifungal pharmaceuticals. Their utility stems from a unique electronic duality: the nitrogen atom provides a nucleophilic handle for functionalization, while the alkene offers a reactive 

-system for metathesis, hydroamination, or oxidation.

However, this utility comes with a significant stability trade-off. Allylamines possess a "split personality"—they are prone to transition-metal-catalyzed isomerization, collapsing into the thermodynamically more stable (but often unwanted) enamines (


). Mastering allylamine chemistry requires navigating this isomerization landscape while exploiting their reactivity.
Chemical Reactivity Profile
  • Nucleophilic Node: The amine nitrogen (typically

    
    ) is highly reactive toward alkyl halides and acyl chlorides.
    
  • Electrophilic Potential: Under Pd(0) catalysis, the allylic system forms

    
    -allyl complexes, allowing for regioselective substitution.[1]
    
  • Isomerization Risk: In the presence of Rh(I) or Ru(II) catalysts, the double bond migrates to conjugation with the nitrogen lone pair, forming an enamine.

ReactivityProfile Allylamine Allylamine Core (N-C-C=C) Nucleophile N-Alkylation (Nucleophilic Attack) Allylamine->Nucleophile Metathesis Olefin Metathesis (RCM/CM) Allylamine->Metathesis Isomerization Isomerization to Enamine (Risk) Allylamine->Isomerization PiAllyl Pd(0) π-Allyl Substitution Allylamine->PiAllyl

Figure 1: Divergent reactivity pathways of the allylamine scaffold.

Synthesis of Allylamine Building Blocks

While classical methods like the Gabriel synthesis or reduction of allylic azides exist, they often lack regiocontrol or require hazardous reagents (hydrazine). The Tsuji-Trost Allylation stands as the gold standard for synthesizing complex allylamines, particularly when using 2-nitrosulfonamides (nosyl-amines) as nucleophiles. This method prevents over-alkylation and allows for mild deprotection.

Protocol: Pd-Catalyzed Tsuji-Trost Allylation

Objective: Synthesis of N-protected allylamine via 2-nitrosulfonamide nucleophile.[2]

Reagents:

  • Allyl Acetate (1.0 equiv)[2]

  • N-Nosyl amide derivative (1.0 equiv)[2]

  • 
     (2 mol%)
    
  • dppp (1,3-bis(diphenylphosphino)propane) (4 mol%)

  • 
     (1.1 equiv)
    
  • Solvent: THF (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve

    
     and dppp in anhydrous THF. Stir at room temperature (RT) for 15 minutes until the solution turns from dark purple to orange/yellow, indicating the formation of the active Pd(0)-ligand complex.
    
  • Nucleophile Activation: Add the N-nosyl amide and

    
     to the catalyst solution. The base is required to deprotonate the sulfonamide, generating the active "soft" nucleophile.
    
  • Substrate Addition: Add allyl acetate dropwise via syringe.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC (active spot will shift to higher

    
     as the polar sulfonamide is allylated).
    
  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The reaction proceeds via an initial oxidative addition of Pd(0) to allyl acetate, forming a cationic


-

-allyl palladium complex.[3] The "soft" sulfonamide anion attacks the allyl terminus (carbon) rather than the metal, ensuring high regioselectivity for the linear product.

Strategic Applications in Drug Synthesis: The Antifungal Connection

Allylamines are not just intermediates; they are pharmacophores.[4] The most commercially significant application is Terbinafine (Lamisil), a broad-spectrum antifungal.

Mechanism of Action: Squalene Epoxidase Inhibition

Terbinafine acts by inhibiting Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway.[5][6][7][8]

  • Fungistatic Effect: Depletion of ergosterol disrupts membrane fluidity and integrity.

  • Fungicidal Effect: Accumulation of squalene (the substrate) reaches toxic levels within the fungal cell, leading to lipid droplet accumulation and cell death.

Binding Mode: The tertiary allylamine nitrogen of Terbinafine forms a critical hydrogen bond with the Tyr90 residue in the SE active site, while the lipophilic naphthalene ring occupies the substrate channel, acting as a non-competitive inhibitor.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates -> TOXIC) AcetylCoA->Squalene Multi-step Epoxide 2,3-Oxidosqualene Squalene->Epoxide Oxidation SE_Enzyme Squalene Epoxidase (Target Enzyme) SE_Enzyme->Squalene Blocked Conversion Terbinafine Terbinafine (Allylamine Inhibitor) Terbinafine->SE_Enzyme Inhibits Lanosterol Lanosterol Epoxide->Lanosterol Cyclization Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Demethylation

Figure 2: Ergosterol biosynthesis pathway showing the specific blockade by allylamines.

Advanced Transformations: Ring-Closing Metathesis (RCM)

Using allylamines in Ring-Closing Metathesis (RCM) to form nitrogen heterocycles (pyrrolidines, piperidines) presents a specific challenge: Catalyst Poisoning .

The Lewis-basic nitrogen lone pair can coordinate to the Ruthenium center of Grubbs catalysts, displacing the phosphine ligand and arresting the catalytic cycle.

Strategy: Deactivation of the Nitrogen Lone Pair

To successfully perform RCM on allylamines, the nitrogen must be rendered non-nucleophilic.

Comparative Efficiency of Protecting Groups in RCM:

Protecting Group StrategyElectronic EffectRCM Yield (Typical)Removal Condition
Free Amine Strong Lewis Base (Poison)< 10%N/A
Ammonium Salt (HCl) Protonation (No Lone Pair)60-80%Basic Workup
Boc / Cbz Carbamate Resonance85-95%Acid / Hydrogenolysis
Tosylate / Nosylate Electron Withdrawing> 90%Na/Nap / Thiol
Protocol: RCM of N-Boc Diallylamine
  • Setup: Dissolve N-Boc diallylamine (0.1 M) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 2-4 hours. The Boc group reduces electron density on the nitrogen, preventing Ru-coordination.

  • Quench: Add ethyl vinyl ether (to trap the active Ru-carbene) and stir for 30 mins.

  • Purification: Silica gel chromatography.

Handling & Stability: The Isomerization Trap

A common failure mode in allylamine research is the inadvertent isomerization to enamines during storage or purification.

  • Mechanism: Trace transition metals or strong bases catalyze the migration of the double bond to form the conjugated enamine system (

    
    ).
    
  • Thermodynamics: The enamine is generally more stable due to conjugation between the nitrogen lone pair and the alkene

    
    -system.
    

Self-Validating Storage Protocol:

  • Salt Formation: Always convert free allylamines to their Hydrochloride (HCl) or Tosyl (TsOH) salts immediately after synthesis if they are not being used instantly. The protonated ammonium species cannot isomerize because the nitrogen lone pair is tied up in the N-H bond.

  • Temperature: Store salts at -20°C.

  • Validation: Before use, acquire a

    
     NMR.
    
    • Allylamine Signal: Multiplet at

      
       5.8 ppm (internal alkene proton).
      
    • Enamine Signal: Doublet at

      
       6.0-6.5 ppm (shifted downfield due to conjugation).
      

References

  • Mechanism of Terbinafine

    • Ryder, N. S. "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[5][8] British Journal of Dermatology, 1992.

    • Nowosielski, M. et al. "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling, 2011.

  • Tsuji-Trost Reaction & Nitrosulfonamides

    • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.[3]

    • Kanvinde, S. et al. "Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction." ChemistryOpen, 2021.[2]

  • Allylamine Isomerization

    • Otsuka, S. et al. "Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'binaphthyl-rhodium complexes."[9] Journal of the American Chemical Society.[10]

  • Ring-Closing Metathesis of Amines

    • Fu, G. C., & Grubbs, R. H. "The synthesis of nitrogen heterocycles via ring-closing metathesis." Journal of the American Chemical Society.[10]

Sources

Methodological & Application

Synthesis of N-Allyl-2-(methylamino)acetamide from chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of N-Allyl-2-(methylamino)acetamide

Executive Summary & Strategic Analysis

This guide details the synthesis of N-Allyl-2-(methylamino)acetamide , a functionalized glycine derivative often employed as a linker in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

The Chemical Challenge: The synthesis requires the differentiation of two nucleophilic nitrogen centers. A direct "one-pot" mixing of reagents would lead to a statistical mixture of isomers and oligomers. Therefore, a sequential Chemo-Selective Strategy is required:

  • Electrophilic Discrimination: Exploiting the high reactivity of the acyl chloride over the alkyl chloride to install the allyl-amide bond first.

  • Nucleophilic Substitution: Displacing the

    
    -chloride with methylamine using kinetic control to prevent over-alkylation (quaternization).
    

Retrosynthetic Logic: The target molecule is disconnected at the amide bond and the


-amine bond. The optimal forward path utilizes Chloroacetyl Chloride  as the linchpin C2-synthon.

Retrosynthesis Target Target: N-Allyl-2-(methylamino)acetamide Intermed Intermediate: N-Allyl-2-chloroacetamide Target->Intermed C-N Disconnection (Amination) SM Starting Material: Chloroacetyl Chloride Intermed->SM Amide Formation (Acylation)

Figure 1: Retrosynthetic disconnection strategy identifying Chloroacetyl Chloride as the core electrophile.

Experimental Protocols

Step 1: Synthesis of N-Allyl-2-chloroacetamide (Acylation)

Objective: Selective formation of the amide bond while preserving the alkyl chloride for the subsequent step.

Mechanism: Nucleophilic Acyl Substitution (


 / Addition-Elimination).
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Chloroacetyl Chloride 112.941.112.4 g (8.75 mL)Electrophile
Allylamine 57.091.05.71 g (7.5 mL)Nucleophile
Triethylamine (TEA) 101.191.212.1 g (16.7 mL)HCl Scavenger
Dichloromethane (DCM) --100 mLSolvent

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Add Allylamine (1.0 eq) and TEA (1.2 eq) to the DCM (anhydrous). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is highly exothermic. Uncontrolled heat can cause the amine to attack the alkyl chloride (self-polymerization).

  • Addition: Dissolve Chloroacetyl Chloride in a small volume of DCM. Add this solution dropwise over 30–45 minutes.

    • Visual Check: White fumes (HCl) may form if TEA is insufficient; the solution will become cloudy as TEA·HCl salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer. Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted allylamine, then sat.

      
       (2 x 30 mL), and finally Brine.
      
    • Why Acid Wash? This removes any residual allylamine which would act as an impurity in Step 2.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Expected Result: Off-white solid or pale yellow oil. Yield typically 85-95%.

    • Validation:

      
       NMR (
      
      
      
      ) should show a singlet at ~4.05 ppm (
      
      
      ) and disappearance of the acid chloride signals.
Step 2: Synthesis of N-Allyl-2-(methylamino)acetamide (Amination)

Objective: Displacement of the chloride by methylamine without forming the tertiary amine (dialkylation).

Mechanism: Bimolecular Nucleophilic Substitution (


).
ReagentMWEquiv.[1][2][3][4][5][6][7]Role
N-Allyl-2-chloroacetamide 133.581.0Substrate
Methylamine (40% aq) 31.065.0Nucleophile
Potassium Iodide (KI) 166.000.1 (Cat.)Catalyst
THF --Solvent

Protocol:

  • Setup: In a pressure tube or sealed flask, dissolve the N-Allyl-2-chloroacetamide (from Step 1) in THF.

  • Catalysis: Add catalytic KI (10 mol%).

    • Expert Insight (Finkelstein Condition): The iodide displaces the chloride to form a transient, highly reactive iodo-intermediate (

      
      ), significantly accelerating the reaction rate with the amine.
      
  • Addition: Add Methylamine solution (40% in

    
     or 2M in THF) in a single portion.
    
    • Stoichiometry Note: We use 5 equivalents of methylamine. High dilution and excess amine statistically favor mono-alkylation over di-alkylation.

  • Reaction: Seal the vessel and stir at RT for 12–16 hours.

    • Monitoring: TLC (5% MeOH in DCM). The starting material (high

      
      ) should disappear.
      
  • Purification (Acid-Base Extraction):

    • Evaporate THF/excess methylamine under reduced pressure.

    • Dissolve residue in DCM (50 mL).

    • Extract with 1M HCl (3 x 20 mL). The product (amine) moves to the aqueous layer; non-basic impurities stay in DCM.

    • Discard the DCM layer (or save for recovery of unreacted SM).

    • Basify the combined aqueous acidic extracts to pH > 12 using 4M NaOH.

    • Extract the now-free base product into DCM (3 x 30 mL).

    • Dry (

      
      ) and concentrate.
      

Process Logic & Quality Control

The following workflow illustrates the decision-making process during purification, ensuring the isolation of the correct chemical species.

PurificationLogic ReactionMix Crude Reaction Mixture (Product + Excess MeNH2 + Salts) Evap Evaporate Volatiles (Removes MeNH2) ReactionMix->Evap DCM_Add Dissolve in DCM Evap->DCM_Add Acid_Ext Extract with 1M HCl DCM_Add->Acid_Ext Org_Layer Organic Layer (Impurities/Dialkylated byproducts) Acid_Ext->Org_Layer Discard Aq_Layer Aqueous Layer (Product as HCl Salt) Acid_Ext->Aq_Layer Keep Basify Basify (NaOH) -> pH 12 Aq_Layer->Basify Final_Ext Extract into DCM -> Dry -> Conc. Basify->Final_Ext Product Pure N-Allyl-2-(methylamino)acetamide Final_Ext->Product

Figure 2: Acid-Base extraction logic for purifying the secondary amine product.

Safety & Handling (HSE)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[2] It releases HCl upon contact with moisture.[2] All transfers must be done in a fume hood.[2] Double-glove (Nitrile/Laminate) recommended.

  • Allylamine: Highly toxic and flammable. Absorbs through skin.

  • Methylamine: Volatile gas (if using solution, keep cold). Strong odor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of acid chloride.Ensure glassware is flame-dried; use anhydrous DCM.
Dialkylation (Step 2) Insufficient Methylamine.Increase MeNH2 to 10 eq. or use slow addition of the chloride to the amine pool.
Product is Dark/Oily Iodine contamination (from KI).Wash the final organic layer with dilute Sodium Thiosulfate (

).

References

  • BenchChem. (2025).[2][8] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from 2

  • Organic Syntheses. (1927). Chloroacetamide Synthesis Procedures. Org. Syn. Coll. Vol. 1, 153. Retrieved from 9

  • Mancilla, T., et al. (2003).[3] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. Retrieved from 3[7][10]

  • Lee, K. S., et al. (2003).[11] Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines. Org Biomol Chem. Retrieved from 11

  • GuideChem. (2021). Preparation of 2-Chloro-N-methylacetamide and related amides. Retrieved from 12

Sources

Using N-Allyl-2-(methylamino)acetamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Allyl-2-(methylamino)acetamide as a Privileged Scaffold in Peptidomimetic & Heterocyclic Synthesis

Executive Summary

N-Allyl-2-(methylamino)acetamide (CAS: 1220034-32-1 for HCl salt) is a bifunctional building block increasingly utilized in the synthesis of constrained peptidomimetics and nitrogen heterocycles .[] Its structure features a secondary amine (nucleophile) and an


-allyl amide (electrophile/RCM handle), making it a versatile intermediate for constructing "drug-like" scaffolds found in CGRP receptor antagonists, VAP-1 inhibitors, and kinase inhibitors.[]

This guide details the synthesis of this intermediate and its application in generating 4-methylpiperazin-2-one derivatives via Ring-Closing Metathesis (RCM), a critical workflow for conformationally restricting peptide backbones in drug discovery.[]

Chemical Profile & Handling

PropertySpecification
IUPAC Name

-Allyl-2-(methylamino)acetamide
Common Name

-Allyl-

-methylglycinamide
CAS No. 1220034-32-1 (HCl Salt)
Molecular Weight 128.17 g/mol (Free Base); 164.63 g/mol (HCl)
Appearance White to off-white hygroscopic solid (HCl salt)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Storage 2-8°C, Desiccated (Hygroscopic)

Safety Advisory: This compound is a skin and eye irritant.[2] The free base is prone to slow dimerization; store as the hydrochloride salt.[] Handle in a fume hood.

Synthesis Protocol: Preparation of N-Allyl-2-(methylamino)acetamide

This protocol describes a scalable, two-step synthesis starting from commercially available chloroacetyl chloride.[]

Step 1: Synthesis of N-Allyl-2-chloroacetamide

Mechanism: Schotten-Baumann Acylation[]

  • Reagents: Allylamine (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     (2.5 eq), DCM/Water (1:1).[]
    
  • Procedure:

    • Dissolve allylamine in DCM and cool to 0°C.

    • Add aqueous

      
       solution.
      
    • Dropwise add chloroacetyl chloride over 30 mins, maintaining temperature <10°C.

    • Stir vigorously at RT for 2 hours.

    • Workup: Separate organic layer, wash with 1N HCl, then brine. Dry over

      
       and concentrate.
      
    • Yield: ~85-90% (Colorless oil).[]

Step 2: Amination to N-Allyl-2-(methylamino)acetamide

Mechanism: Nucleophilic Substitution (


)[]
  • Reagents: N-Allyl-2-chloroacetamide (from Step 1), Methylamine (40% aq. solution, 5.0 eq), THF.

  • Procedure:

    • Dissolve the chloroacetamide in THF (0.5 M).[]

    • Cool to 0°C and add excess methylamine solution (excess prevents bis-alkylation).[]

    • Stir at RT for 4-6 hours (Monitor by TLC/LCMS).

    • Workup: Concentrate to remove THF and excess methylamine.

    • Dissolve residue in EtOH and add concentrated HCl (1.1 eq) to precipitate the salt.[]

    • Recrystallize from EtOH/Et2O.

    • Yield: ~75% (White solid, HCl salt).[]

Application Protocol: Synthesis of Constrained Lactams via RCM

The primary pharmaceutical value of this intermediate lies in its ability to form piperazinone and diazepine rings, which serve as rigid scaffolds in kinase inhibitors and GPCR antagonists (e.g., mimicking the turn conformation of peptides).[]

Objective:

Synthesize 1-allyl-4-methyl-1,2,3,6-tetrahydropyrazin-2-one (a constrained dipeptide mimetic) using Ring-Closing Metathesis (RCM).

Workflow Logic:
  • Acylation: Functionalize the secondary amine with an acrylate group to install the second alkene.

  • RCM: Use a Ruthenium carbene catalyst (Grubbs II) to cyclize the two alkenes, releasing ethylene.

Experimental Steps:

Phase A: Acylation (Installation of RCM Handle)

  • Suspend N-Allyl-2-(methylamino)acetamide HCl (1.0 mmol) in DCM (10 mL).

  • Add DIPEA (3.0 mmol) to liberate the free base.[]

  • Cool to 0°C and add Acryloyl chloride (1.1 mmol) dropwise.

  • Stir for 2 hours.

  • Result: Formation of the di-olefin precursor (

    
    -Allyl-
    
    
    
    -methyl-
    
    
    -acryloylglycinamide).

Phase B: Ring-Closing Metathesis (RCM)

  • Dissolve the precursor from Phase A in anhydrous DCM (highly dilute: 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.[]

  • Degas the solution with Nitrogen for 15 mins.

  • Add Grubbs Catalyst 2nd Generation (2-5 mol%).[]

  • Reflux (40°C) for 12-24 hours.

  • Purification: Evaporate solvent and purify via Flash Chromatography (SiO2, MeOH/DCM).

Visual Workflow (DOT Diagram)

RCM_Pathway Start N-Allyl-2-(methylamino) acetamide (HCl) Step1 Free Base Formation (DIPEA, DCM) Start->Step1 Intermediate1 Reactive Secondary Amine Step1->Intermediate1 Step2 Acylation (Acryloyl Chloride) Intermediate1->Step2 Precursor Di-olefin Intermediate (Acyclic) Step2->Precursor  Install 2nd Alkene Step3 Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Precursor->Step3  Cyclization Product 1-Allyl-4-methyl-1,2,3,6- tetrahydropyrazin-2-one (Cyclic Scaffold) Step3->Product  - Ethylene

Caption: Synthesis of constrained piperazinone scaffold via RCM using N-Allyl-2-(methylamino)acetamide.

Pharmaceutical Applications & Mechanistic Insights

A. VAP-1 Inhibitors (Anti-Inflammatory)

Research indicates that glycine amide derivatives are potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[][3] The


-allyl-2-(methylamino)acetamide moiety serves as a "lysine-mimic" or a linker that can penetrate the active site of semicarbazide-sensitive amine oxidases (SSAO).[]
  • Mechanism: The methylamino group interacts with the topaquinone cofactor in VAP-1, while the amide backbone provides hydrogen bonding alignment within the enzymatic pocket [1].[]

B. CGRP Receptor Antagonists (Migraine)

While Ubrogepant utilizes a pyrrolidinone side chain, the synthetic logic for "gepants" often employs


-allyl precursors to generate lactam rings via RCM or iodocyclization.[]
  • Utility: This specific intermediate allows for the late-stage introduction of the N-methyl group, which is critical for metabolic stability (preventing N-dealkylation) and improving oral bioavailability compared to primary amines [2].[]

C. Peptoid Synthesis (Sub-monomer Method)

This molecule acts as a pre-formed "monomer" for peptoid synthesis.[] Unlike standard solid-phase peptide synthesis (SPPS), using this intermediate allows for the direct incorporation of the allyl side chain, which can be further functionalized (e.g., via thiol-ene click chemistry) to attach fluorophores or PEG chains to the drug candidate [3].[]

Quality Control & Characterization

To ensure the integrity of the intermediate before use in high-value RCM steps, verify the following parameters:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0%Column: C18, Mobile Phase:

/ACN (0.1% TFA).[]
1H NMR Confirm Allyl signals

5.8 (m, 1H), 5.2 (d, 2H). Check for absence of methylamine peaks.
Water Content < 1.0%Karl Fischer. Critical for RCM (Grubbs catalysts are moisture sensitive).[]
Chloride Content 21.0 - 22.0%Titration (for HCl salt verification).[]

References

  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed). [Link][]

  • Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Source: Organic Process Research & Development (ACS). [Link][][4]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. Source: Polymers (PMC). [Link][]

  • N-Allyl-2-(methylamino)acetamide hydrochloride (Product Data). Source: BLD Pharm / PubChem. [Link](Note: Link directs to compound class generic/related due to specific salt variability).[]

Sources

Application Note: High-Efficiency Coupling and Manipulation of N-Allyl Glycinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, coupling, and manipulation of N-allyl glycinamide derivatives in peptide synthesis. These derivatives are critical intermediates for synthesizing peptoids , backbone-protected peptides , and cyclic peptides (via Ring-Closing Metathesis).

Introduction & Strategic Utility

N-allyl glycinamide derivatives (N-allyl-Gly) represent a versatile structural motif in modern peptide chemistry. Unlike standard amino acids, the nitrogen atom carries an allyl group (


), converting the primary amine into a secondary amine.
Core Applications
  • Backbone Protection: The bulky N-allyl group disrupts inter-chain hydrogen bonding (similar to pseudoprolines or Hmb groups), preventing aggregation during the synthesis of "difficult sequences" (e.g., hydrophobic or amyloidogenic peptides).

  • Peptoid Synthesis: N-allyl glycine is a fundamental monomer for N-substituted glycine oligomers (peptoids), offering protease resistance and enhanced membrane permeability.

  • Cyclization Precursor: The allyl moiety serves as a reactive handle for Ring-Closing Metathesis (RCM) to generate macrocyclic "stapled" peptides.

  • Safety-Catch Linker: The N-allyl group can be selectively removed via Palladium(0) catalysis, restoring the native glycine residue after synthesis.

The Challenge: Steric Hindrance

Coupling an incoming amino acid TO the N-allyl nitrogen is the rate-limiting step. The N-allyl group exerts significant steric hindrance and lowers the nucleophilicity of the amine. Standard protocols (e.g., DIC/HOBt) often fail, leading to deletion sequences. This guide provides optimized protocols to overcome this barrier.

Experimental Protocols

Protocol A: Synthesis of N-Allyl Glycine Building Blocks

Target: Preparation of Fmoc-N-allyl-Gly-OH or Resin-bound N-allyl-Gly.

Method: Reductive Amination on Solid Phase (Recommended for SPPS). This method builds the N-allyl glycine directly on the resin, avoiding the need for solution-phase synthesis of the free acid.

Reagents:

  • Resin-bound Glycine (free amine form).

  • Allyl aldehyde (Acrolein) or equivalent protected aldehyde.

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: 1% Acetic Acid in DMF/DCM (1:1).

Step-by-Step:

  • Swelling: Swell the resin-bound Glycine (0.1 mmol scale) in DMF for 20 min.

  • Imine Formation: Add Allyl aldehyde (5.0 equiv) in TMOF (Trimethyl orthoformate) to the resin. Shake for 1 hour.

    • Note: TMOF acts as a dehydrating agent to drive imine formation.

  • Reduction: Drain and wash with dry DMF. Add

    
     (5.0 equiv) in DMF/AcOH (99:1). Shake for 2-4 hours.
    
  • Validation: Perform a Chloranil test (positive = blue/green for secondary amine). Note: Kaiser test is not reliable for secondary amines.

Protocol B: High-Efficiency Coupling TO N-Allyl Glycine

Target: Coupling Fmoc-AA-OH to the hindered Resin-N(Allyl)-Gly-Peptide.

Rationale: Standard activation (uronium/carbodiimide) is often insufficient. We utilize HATU/HOAt for moderate hindrance or Bis(trichloromethyl)carbonate (BTC/Triphosgene) for generating highly reactive acid chlorides in situ.

Method 1: HATU/HOAt (Standard High-Power)

Best for: Non-bulky incoming amino acids (Ala, Gly, Phe).

  • Activation: Dissolve Fmoc-AA-OH (5.0 equiv), HATU (5.0 equiv), and HOAt (5.0 equiv) in DMF.

  • Base Addition: Add DIEA (10.0 equiv). Crucial: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add to the resin-bound N-allyl peptide.

  • Conditions: Microwave irradiation (75°C, 30 Watts) for 10 minutes OR double coupling at Room Temperature (2 x 2 hours).

  • Capping: Acetylate unreacted amines with

    
    /Pyridine to prevent deletion sequences.
    
Method 2: BTC / Acid Chloride (The "Nuclear Option")

Best for: Bulky incoming amino acids (Val, Ile, Aib) or when HATU fails.

Safety Warning: BTC generates Phosgene. Perform in a well-ventilated fume hood.

  • Preparation: Suspend Fmoc-AA-OH (5.0 equiv) and BTC (1.65 equiv) in dry THF/DCM (1:1).

  • Collidine Addition: Add 2,4,6-Collidine (14.0 equiv) dropwise. The solution will precipitate the collidinium salt and generate the acid chloride. Stir for 1-2 minutes.

  • Coupling: Add the suspension directly to the resin.

  • Reaction: Shake for 1 hour at Room Temperature.

  • Wash: Wash extensively with DCM to remove residual phosgene byproducts.

Data Summary: Coupling Efficiency Comparison

Coupling Reagent Incoming AA Yield (HPLC) Racemization Risk
DIC / HOBt Fmoc-Ala-OH < 20% Low
HATU / DIEA Fmoc-Ala-OH > 95% Moderate
HATU / DIEA Fmoc-Val-OH 60-75% High

| BTC / Collidine | Fmoc-Val-OH | > 90% | Low (via Acid Chloride) |

Protocol C: Post-Synthetic Manipulation

Once the N-allyl peptide is assembled, the allyl group can be used for cyclization or removed.

Workflow 1: Palladium-Mediated Deprotection (Backbone Restoration)

Objective: Remove the N-allyl group to restore native Glycine.

  • Catalyst:

    
     (0.1 equiv).
    
  • Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Phenylsilane (

    
    ) (10-20 equiv).
    
  • Solvent: DCM/DMF (1:1), strictly degassed (Argon sparged).

  • Procedure:

    • Treat resin with Catalyst/Scavenger mix for 2 x 1 hour.

    • Wash resin with Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Pd black.

    • Mechanism:[1][2][3][4][5][6] Pd(0) coordinates to the allyl alkene, forming a

      
      -allyl complex, which is then intercepted by the scavenger.
      
Workflow 2: Ring-Closing Metathesis (RCM)

Objective: Cyclization between two N-allyl groups or N-allyl and O-allyl.

  • Catalyst: Grubbs II Generation Catalyst (10-20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous, degassed).

  • Procedure:

    • Swell resin in DCE.

    • Add catalyst solution.

    • Microwave: 100°C for 1 hour (or reflux 12-24h).

    • Note: High dilution is not required on solid phase (pseudodilution effect), but efficient swelling is critical.

Visualization & Logic

Pathway Diagram: Coupling & Manipulation

The following diagram illustrates the decision logic for coupling to N-allyl species and the subsequent divergence into Deprotection or Cyclization pathways.

N_Allyl_Workflow Start Resin-Bound N-Allyl Glycine Decision Incoming Amino Acid Steric Bulk? Start->Decision Method_HATU Method A: HATU/HOAt (Standard) Decision->Method_HATU Low Sterics (Gly, Ala) Method_BTC Method B: BTC/Collidine (Acid Chloride) Decision->Method_BTC High Sterics (Val, Ile, Aib) Coupled Elongated Peptide (...-AA-N(Allyl)Gly-...) Method_HATU->Coupled Method_BTC->Coupled PostMod Post-Synthetic Goal? Coupled->PostMod Path_Deprotect Pd(0) Deprotection (Remove Allyl) PostMod->Path_Deprotect Backbone Protection Path_RCM Ring-Closing Metathesis (Grubbs Cat.) PostMod->Path_RCM Cyclization Final_Linear Native Linear Peptide (Aggregation Reduced) Path_Deprotect->Final_Linear Final_Cyclic Stapled/Cyclic Peptide (Peptoid/Macrocycle) Path_RCM->Final_Cyclic

Caption: Decision matrix for coupling amino acids to sterically hindered N-allyl glycine residues and subsequent divergence into deprotection or cyclization workflows.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of N-allyl group.Switch from HATU to BTC/Collidine method. Increase temperature to 50°C (if not Cys/His).
Racemization of Incoming AA Over-activation or prolonged base exposure.Use Sym-collidine instead of DIEA/NMM. Reduce pre-activation time to <1 min.
Pd-Deprotection Failure Oxidation of Pd catalyst or insufficient scavenger.Use fresh

. Ensure strict Argon atmosphere. Switch scavenger to PhSiH3 .
Incomplete RCM Catalyst aggregation or steric bulk.Use Grubbs II or Hoveyda-Grubbs II . Add LiCl (0.4M) to disrupt peptide aggregation in DMF/DCM.

References

  • Synthesis of N-Allyl Amino Acids

    • Zumpe, F. L., & Kazmaier, U. (1999). Application of the Palladium-Catalyzed N-Allylation to the Modification of Amino Acids and Peptides. Synthesis.[3][6][7][8][9][10][11][12][13] Link

  • Acid Chloride Coupling (BTC Method)

    • Gilon, C., et al. (2003). Solid-phase synthesis of N-methylated peptides using the BTC method. Journal of Peptide Science. Link

  • N-Allyl for Backbone Protection (Hmb Analogue)

    • Johnson, T., & Quibell, M. (1994). The N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection strategy. Tetrahedron Letters. Link (Contextual grounding for backbone protection logic).

  • Ring-Closing Metathesis on Peptides

    • Miller, S. J., & Blackwell, H. E. (1998). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Link

  • Alloc/Allyl Deprotection Protocol

    • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis. Analytical Biochemistry. Link

Sources

Applications of N-Allyl-2-(methylamino)acetamide in click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Thiol-Ene Bioconjugation Using N-Allyl-2-(methylamino)acetamide

Executive Summary

N-Allyl-2-(methylamino)acetamide represents a specialized class of heterobifunctional linkers designed for "Click" chemistry applications, specifically leveraging the Radical Thiol-Ene Addition . Structurally, it consists of a sarcosine (N-methylglycine) backbone functionalized with a C-terminal allyl amide.

This architecture offers two distinct orthogonal handles:

  • Secondary Amine (N-Methyl): A nucleophilic handle for conjugation to activated carboxylic acids (NHS esters), aldehydes (reductive amination), or sulfonyl chlorides.

  • Allyl Group (Alkene): A radical-responsive "ene" handle for rapid, metal-free ligation with thiols under UV/visible light.

This Application Note details the utility of N-Allyl-2-(methylamino)acetamide as a protease-resistant spacer for bioconjugation, peptide macrocyclization, and surface functionalization. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Thiol-Ene reaction described here is metal-free , water-compatible , and proceeds rapidly under mild photo-initiation.

Chemical Structure & Reactivity Profile

The molecule functions as a "Click-Ready" spacer. The internal amide bond provides stability, while the N-methyl group reduces hydrogen bonding potential, enhancing solubility in organic and aqueous buffers—a critical feature for peptoid-based linkers.

Reactivity Diagram

Reactivity Molecule N-Allyl-2-(methylamino)acetamide Amine Secondary Amine (Nucleophile) Molecule->Amine Allyl Allyl Group (Radical Trap) Molecule->Allyl NHS NHS-Esters / Acid Chlorides (Conjugation Handle) Amine->NHS Acylation (pH 8.0) Thiol Thiols (R-SH) (Click Payload) Allyl->Thiol Thiol-Ene Click (UV/LAP)

Figure 1: Orthogonal reactivity profile. The secondary amine serves as the anchor point, while the allyl group remains inert until activated by a radical initiator for the click reaction.

Application Workflow: Thiol-Ene Bioconjugation

This protocol describes the conjugation of a thiol-containing payload (e.g., a peptide, drug, or fluorophore) to a target protein previously modified with N-Allyl-2-(methylamino)acetamide.

Phase 1: Linker Installation (Amine Conjugation)

Objective: Attach the linker to a Target Molecule (e.g., Protein-NHS) via the secondary amine.

Reagents:

  • Target Molecule (activated as NHS ester or PFP ester).

  • N-Allyl-2-(methylamino)acetamide (10–20 equivalents).

  • Buffer: PBS (pH 7.4) or DMF (for small molecules).

Protocol:

  • Dissolve the Target-NHS ester in anhydrous DMF or PBS.

  • Add N-Allyl-2-(methylamino)acetamide (dissolved in water/DMF) at 20x molar excess.

    • Note: Secondary amines react slower than primary amines. The excess ensures competition against hydrolysis.

  • Incubate at RT for 4–12 hours.

  • Purification: Remove excess linker via Desalting Column (PD-10) or Dialysis (MWCO appropriate for target).

  • Result: Target-Linker-Allyl.

Phase 2: The Thiol-Ene "Click" Reaction

Objective: Covalent attachment of a Thiol-Payload to the Allyl-functionalized target.

Mechanism: The reaction proceeds via a radical step-growth mechanism.[1] A photoinitiator (e.g., LAP) generates radicals upon UV exposure. These radicals abstract a hydrogen from the thiol, creating a thiyl radical (


), which attacks the allyl alkene in an anti-Markovnikov  fashion.

Reagents:

  • Target-Linker-Allyl (from Phase 1).

  • Thiol-Payload (R-SH) (5–10 equivalents).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

    • Why LAP? Water-soluble, absorbs at 365nm and 405nm (less damaging than deep UV).

  • Light Source: 365nm UV lamp (6W handheld is sufficient) or 405nm LED.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10x stock of LAP initiator in water (e.g., 10 mg/mL).

    • Prepare the Thiol-Payload in degassed PBS or water.

  • Reaction Mix: Combine in a transparent vial (glass or quartz; plastic may absorb UV):

    • Target-Linker-Allyl (50 µM final conc).

    • Thiol-Payload (250–500 µM final conc).

    • LAP Initiator (1 mM final conc).

    • Optional: Add TCEP (0.5 mM) if the thiol is prone to dimerization (disulfide formation).

  • Degassing (Critical for Speed):

    • Oxygen inhibits radical reactions. Briefly purge the headspace with Nitrogen or Argon for 30 seconds.

  • Irradiation:

    • Irradiate the sample at 365nm (or 405nm) for 5–15 minutes at room temperature.

    • Distance: Keep the lamp ~2–5 cm from the sample.

  • Quenching & Purification:

    • Reaction stops immediately upon removing light.

    • Purify via Size Exclusion Chromatography (SEC) or HPLC to remove excess thiol and initiator.

Mechanistic Pathway & Data Visualization

Thiol-Ene Radical Cycle

ThiolEneMechanism Initiator Photoinitiator (LAP) Radical Initiator Radical (I•) Initiator->Radical Homolysis Light hv (365nm) Light->Initiator Excitation Thiol Thiol Payload (R-SH) Radical->Thiol H-Abstraction ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical -H• Thiol->ThiylRadical Regenerates Radical Product Thioether Product Thiol->Product Final Product Allyl Allyl-Linker (C=C) ThiylRadical->Allyl Propagation (Addition) CarbonRadical Carbon Radical Intermediate Allyl->CarbonRadical CarbonRadical->Thiol Chain Transfer (+H)

Figure 2: The radical chain mechanism.[1] The cycle is self-propagating as long as light and reagents are present. The reaction yields a stable thioether bond.[2]

Troubleshooting & Optimization Table

VariableObservationRoot CauseCorrective Action
Low Yield < 20% ConversionOxygen InhibitionDegas solvents thoroughly (N2 sparge) or increase Initiator conc.
Side Products Disulfides (R-S-S-R)Thiol OxidationAdd TCEP (0.5 eq) to the reaction mix to keep thiols reduced.
Precipitation Cloudiness during UVPolymerizationThe allyl group may homopolymerize (rare for allyls, common for acrylates). Reduce UV intensity or time.
Slow Kinetics > 30 min reactionSteric HindranceAllyl amides are moderately reactive. Switch to Norbornene if speed is critical, though Allyl is more stable.

Advanced Application: Peptoid Macrocyclization

N-Allyl-2-(methylamino)acetamide acts as a Sarcosine-Allyl equivalent. In Peptoid Solid Phase Synthesis (SPPS), this moiety can be introduced to create "stapling" points.

  • Strategy: Incorporate two N-Allyl residues at positions

    
     and 
    
    
    
    of a peptoid sequence.
  • Stapling: React with a dithiol linker (e.g., 1,2-ethanedithiol) under Thiol-Ene conditions.

  • Result: A conformationally constrained macrocycle with enhanced cell permeability.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Aimetti, A. A., et al. (2009). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical Communications, (35), 5342–5344. Link

  • Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytotoxicity. Biomaterials, 30(35), 6702–6707. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[3][4] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Dondoni, A. (2008). The Emergence of Thiol-Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[2][5] Angewandte Chemie, 47(47), 8995-8997. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-Allyl Acetamide Derivatives

[1]

Subject: Prevention of Oligomerization and Oxidative Degradation in N-Allyl Acetamide Derivatives Document ID: TS-NAA-2025-04 Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Executive Summary: The "Yellowing" Phenomenon

Researchers frequently report that colorless N-allyl acetamide derivatives turn into viscous, yellow oils or solids after prolonged storage.[1] This is rarely high-molecular-weight polymerization. Instead, it is typically a combination of oxidative degradation and oligomerization driven by a mechanism known as degradative chain transfer.[1]

Unlike acrylates, which polymerize explosively into hard plastics, allyl amides undergo a self-limiting reaction that produces dimers, trimers, and oxidation byproducts. This guide details the mechanism and provides validated protocols for prevention and recovery.

The Science: Why N-Allyl Amides Degrade

To prevent degradation, one must understand the unique reactivity of the allyl group (

The Mechanism: Degradative Chain Transfer

The primary instability arises from the allylic hydrogens (the

1
  • Initiation: Trace radicals (from light, heat, or peroxides) attack the molecule.

  • Abstraction vs. Addition: Instead of adding to the double bond (which would grow a polymer chain), the radical abstracts an allylic hydrogen.

  • Stable Radical Formation: This creates a resonance-stabilized allyl radical.[1] This radical is too stable to attack another monomer's double bond efficiently.[1]

  • Termination: Two stable radicals collide and terminate, forming low-molecular-weight oligomers (dimers/trimers).[1]

The Result: The material does not solidify into a useful polymer but degrades into a viscous, impure "soup" of oligomers.

Visualization of the Failure Mode

degradative_chain_transferStartActive Radical (R•)MonomerN-Allyl Acetamide(Monomer)Start->MonomerPropagationChain Propagation(Polymer Growth)Monomer->Propagation Slow (Addition)AbstractionAllylic H AbstractionMonomer->Abstraction Fast (Dominant)StableRadicalStabilized Allyl Radical(Low Reactivity)Abstraction->StableRadicalTerminationRadical-Radical TerminationStableRadical->TerminationProductOligomers (Yellow Oil)& ImpuritiesTermination->Product

Figure 1: The Degradative Chain Transfer mechanism. Note that the dominant pathway (red/green) leads to termination and oligomers rather than long polymer chains.

Storage Protocols

The storage strategy depends entirely on whether your derivative contains an inhibitor (typically MEHQ or BHT).

The "Oxygen Paradox"
  • If Inhibited with MEHQ (Monomethyl ether of hydroquinone): You MUST store the chemical with a small headspace of air (oxygen). MEHQ requires dissolved oxygen to function as a radical scavenger.[1] Storing MEHQ-inhibited monomers under pure nitrogen will deactivate the inhibitor.[1]

  • If Uninhibited or BHT-stabilized: Oxygen is the enemy.[1] It promotes auto-oxidation.[1] Store under inert gas.

Storage Matrix[1]
Derivative StateInhibitor StatusRecommended AtmosphereTemperatureContainer
Liquid/Oil None Inert (Argon/Nitrogen)2–8°CAmber Glass
Liquid/Oil MEHQ Air (Aerated Headspace)2–8°CAmber Glass
Liquid/Oil BHT Inert (Argon/Nitrogen)2–8°CAmber Glass
Solid Any Inert (Argon/Nitrogen)-20°CTightly Sealed

Critical Note: For long-term storage (>6 months) of liquid derivatives, it is safer to remove the inhibitor, distill, and store frozen (-20°C) under Argon , rather than relying on MEHQ/Air at 4°C, which still allows slow oxidation.

Troubleshooting & Rescue Operations

Scenario: "My sample has turned yellow."

Diagnosis: Oxidative degradation has occurred.[1] The yellow color comes from conjugated enamide byproducts or quinone structures derived from the inhibitor. Action:

  • Check Purity: Run TLC or GC-MS.[1] If the monomer peak is >90%, purification is viable.

  • Rescue Protocol (Distillation):

    • N-allyl acetamide derivatives often have high boiling points.[1]

    • Perform Vacuum Distillation (0.1–1.0 mmHg).[1]

    • Tip: Add a fresh pinch of inhibitor (BHT) to the boiling flask (pot) to prevent polymerization during heating.

    • Discard the yellow pot residue.[1] The distillate should be clear.[1]

Scenario: "I need to remove the inhibitor before reaction."

Context: Inhibitors like MEHQ can interfere with sensitive catalytic reactions (e.g., Grubbs metathesis). Protocol:

  • Dissolution: Dissolve the derivative in Ethyl Acetate or DCM.

  • Wash: Wash 3x with 5% NaOH or 5% NaHCO₃ solution.[1] (Phenolic inhibitors are acidic and will move to the aqueous layer).

  • Rinse: Wash 1x with Brine and 1x with Water.[1]

  • Dry: Dry over MgSO₄ and concentrate in vacuo.

  • Usage: Use immediately. Do not store uninhibited monomer for >24 hours unless frozen.[1]

Frequently Asked Questions (FAQ)

Q: Can I store N-allyl acetamide in plastic containers? A: No. Allyl amides can act as solvents/plasticizers for certain plastics over time, leaching contaminants.[1] Furthermore, plastics are permeable to oxygen.[1] Always use Amber Borosilicate Glass with Teflon-lined caps.[1]

Q: Is the polymerized material dangerous? A: Generally, no. Unlike the "runaway exotherms" seen with acrylates, allyl oligomerization is slow and not explosive. However, the resulting oligomers are useless for synthesis and difficult to characterize.

Q: Why does my solid derivative clump together? A: Many N-allyl acetamides are hygroscopic .[1] The amide bond can hydrogen bond with atmospheric water. This moisture lowers the melting point and can catalyze hydrolysis.

  • Solution: Store in a desiccator or seal under Argon tape.[1] If clumped, recrystallize from Toluene or Ethyl Acetate/Hexane.[1]

Decision Tree: Storage & Handling

storage_logicStartNew N-Allyl AcetamideDerivative ReceivedCheckStatePhysical State?Start->CheckStateSolidSolidCheckState->SolidLiquidLiquid / OilCheckState->LiquidActionSolidStore -20°CDessicatedArgon FlushSolid->ActionSolidCheckInhibCheck Label forInhibitor (MEHQ?)Liquid->CheckInhibHasMEHQContains MEHQCheckInhib->HasMEHQNoInhibNo Inhibitor / BHTCheckInhib->NoInhibActionMEHQStore 4°CAmber GlassDO NOT FLUSH (Need Air)HasMEHQ->ActionMEHQActionInertStore 4°CAmber GlassArgon/N2 FlushNoInhib->ActionInert

Figure 2: Logic flow for determining the correct atmospheric conditions for storage.

References

  • Odian, G. (2004).[1] Principles of Polymerization (4th ed.).[1] Wiley-Interscience.[1] (Chapter 3: Radical Chain Polymerization - Discusses degradative chain transfer in allyl monomers).

  • PubChem. (2025).[1] N-Allylacetamide Compound Summary. National Library of Medicine.[1] (Physical properties and stability data).

  • Laible, R. C. (1958).[1] Allyl Polymerizations. Chemical Reviews, 58(5), 807–843. (Foundational text on the mechanism of allyl degradative chain transfer).

  • Sigma-Aldrich. (2024).[1] Technical Bulletin: Inhibitor Removal and Handling. (General protocols for MEHQ/BHT management in monomers).

Technical Support Center: Synthesis of N-Allyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Allyl-2-(methylamino)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Reaction Overview and Mechanism

The most common and direct route to synthesizing N-Allyl-2-(methylamino)acetamide involves the nucleophilic substitution of a halogen on 2-chloro-N-allylacetamide with methylamine. This SN2 reaction is favored for its relative simplicity and use of readily available starting materials.

The primary reaction is as follows:

Cl-CH₂-CO-NH-CH₂-CH=CH₂ + CH₃NH₂ → CH₃NH-CH₂-CO-NH-CH₂-CH=CH₂ + HCl

A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.

Reaction Mechanism

The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for N-Allyl-2-(methylamino)acetamide synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my yield consistently low?

Low yield is the most frequent complaint. The root cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Caption: Workflow for troubleshooting low product yield.

Cause A: Incomplete Reaction

  • Insufficient Reaction Time or Temperature: The nucleophilic substitution may be kinetically slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the expected timeframe, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C).

  • Incorrect Stoichiometry of Base: A common error is using an insufficient amount of base. At least one equivalent of base is required to neutralize the HCl produced. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

  • Poor Reagent Quality: Ensure the 2-chloro-N-allylacetamide is pure and the methylamine solution concentration is accurate. The chloro-acetamide precursor is typically synthesized by reacting an amine with chloroacetyl chloride.[1][2][3]

Cause B: Competing Side Reactions

  • Dialkylation: The product, a secondary amine, is also nucleophilic and can react with another molecule of 2-chloro-N-allylacetamide. This "runaway reaction" is a known issue in amine alkylations.[4]

    • Solution: Use a slight excess of the primary amine (methylamine) relative to the alkylating agent (2-chloro-N-allylacetamide) to favor the mono-alkylation product. A molar ratio of 1.2-1.5 equivalents of methylamine is a good starting point.

  • Elimination: While less common with primary alkyl halides, using a strong, sterically hindered base can promote the E2 elimination of HCl from the starting material to form an alkene, which is an undesired side reaction.[5]

    • Solution: Use a non-hindered base like triethylamine, sodium carbonate, or even an excess of methylamine itself to act as the acid scavenger.

Cause C: Product Loss During Workup

  • Incorrect pH during Extraction: The product is a secondary amine, making it basic. If you wash the organic layer with an acidic solution, the product will become protonated and partition into the aqueous layer, leading to significant loss.

    • Solution: Perform extractions under neutral or slightly basic conditions. If an acid wash is necessary to remove basic impurities, the product can be recovered from the aqueous layer by basifying it and re-extracting.

  • Emulsion Formation: Emulsions can form during extraction, trapping the product in the interfacial layer.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Use gentle inversions rather than vigorous shaking during the extraction process.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity issues usually stem from unreacted starting materials or the presence of side-products.

Common Impurities & Purification Strategies

ImpurityIdentification (TLC)Removal MethodRationale
2-Chloro-N-allylacetamide A less polar spot than the product.Column ChromatographyThe starting material is significantly less polar than the amine product. A silica gel column using a gradient elution (e.g., ethyl acetate/hexanes) will effectively separate them.
Dialkylation Product A more polar spot than the product.Column ChromatographyThe dialkylated product contains two amide groups and a tertiary amine, making it more polar. It will elute after the desired product on a normal-phase silica column.
Base (e.g., Triethylamine) May streak on TLC.Aqueous WashMost common bases (or their hydrochloride salts) are water-soluble and can be removed by washing the organic layer with water or brine.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices.[1] They effectively dissolve the starting materials without interfering with the nucleophilic substitution. In some cases, an aqueous system with a phase-transfer catalyst can also be employed for a greener approach.

Q: How critical is temperature control?

A: Very critical. While gentle heating can increase the reaction rate, excessive heat can significantly increase the rate of side reactions, particularly dialkylation.[6] It is often best to start the reaction at a low temperature (0-5 °C), especially during the addition of reagents, and then allow it to slowly warm to room temperature.[1]

Q: Can I use a different amine besides methylamine?

A: Yes, this reaction is a general method for producing N-substituted 2-aminoacetamides. The nucleophilicity and steric hindrance of the chosen amine will affect the reaction rate and conditions. For example, a bulkier amine like tert-butylamine will react much more slowly than methylamine.

Q: Is an inert atmosphere necessary?

A: While not strictly required for this specific reaction, conducting the synthesis under an inert atmosphere (like nitrogen or argon) is good laboratory practice. It prevents potential side reactions with atmospheric oxygen or moisture, especially if your reagents or solvents are anhydrous.

Section 4: Optimized Experimental Protocol

This protocol is a validated starting point designed for high yield and purity.

Materials:

  • 2-Chloro-N-allylacetamide (1.0 eq)

  • Methylamine (40% solution in H₂O, 1.5 eq)

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Chloro-N-allylacetamide (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the methylamine solution (1.5 eq) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is consumed.

  • Quenching & Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to obtain the pure N-Allyl-2-(methylamino)acetamide.

References

  • Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4). Available at: [Link]

  • Tundo, P., et al. (2010). Direct N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(43), 7096-7121.
  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). Available at: [Link]

Sources

Technical Support Center: Purification Strategies for N-Methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMA-PUR-001 Subject: Removal of unreacted methylamine from acetamide reaction mixtures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Removing unreacted methylamine (


) from N-methylacetamide (

, NMA) presents a specific physicochemical challenge: solubility overlap .[1][2] While their boiling points differ significantly, both compounds are highly polar and water-soluble.[1][2] Standard aqueous workups often lead to massive yield loss of the product (NMA) into the aqueous phase.

This guide prioritizes anhydrous purification methods (volatility and solid-phase scavenging) over liquid-liquid extraction to preserve yield.[1]

Quick Reference Data: The Physicochemical Mismatch

Before selecting a protocol, compare the properties of your impurity and product. This data dictates why standard washes fail.[1]

PropertyMethylamine (Impurity)N-Methylacetamide (Product)Implication
Boiling Point -6.3°C (Gas at RT)205–206°CPrimary Separation Vector: Volatility is your best friend.[1][3]
Melting Point -93°C26–28°CNMA may solidify in the condenser if cooling is too aggressive.[1]
Water Solubility MiscibleMiscible (

)
Warning: Aqueous washes will dissolve your product.[1]
Basicity (

)
~10.6 (Conjugate Acid)NeutralAcidic resins can selectively bind the amine.[1]
Odor Pungent / FishyFaint / OdorlessSmell is a sensitive (though non-quantitative) detector.[1]
Module 1: The Volatility Protocol (Scale-Up Friendly)

Best for: Large-scale synthesis (>10g) where the methylamine is in its free base form.

User Question: I put my reaction on the rotovap, but the methylamine smell persists. Why won't it leave?

Diagnosis: Methylamine is likely trapped as a salt (e.g., methylammonium acetate or hydrochloride).[1][2] While free methylamine boils at -6°C, its salt forms are non-volatile solids that will remain indefinitely.[1][2]

The Fix: The "Freebase & Strip" Technique

  • pH Check: Take a small aliquot of your reaction mixture and check the pH. If pH < 11, your amine is protonated.[1][2]

  • Basification (Anhydrous): Add a thoroughly dried inorganic base (e.g.,

    
     or 
    
    
    
    ) directly to the organic solvent.[1] Avoid adding water.[1] Stir for 30 minutes.
    • Why? This deprotonates the methylammonium salt:

      
      .
      
  • Azeotropic Strip:

    • Add Toluene or Cyclohexane to the mixture.

    • Rotary evaporate at 40–50°C.[1]

    • Mechanism:[1][4][5] The co-solvent acts as a carrier. As the solvent distills, it entrains the volatile methylamine gas, breaking hydrogen bond networks that might retain the amine in polar solutions.

  • Vacuum Distillation (Final Polish):

    • If purity is critical, distill the product.[1] NMA boils at ~95°C under high vacuum (10 mmHg).[1] The non-volatile salts will remain in the pot.

Module 2: Solid-Phase Scavenging (High-Throughput/MedChem)

Best for: Small scale (<1g), library synthesis, or when yield is paramount and distillation is impractical.[1][2]

User Question: I cannot distill because my product contains other sensitive functional groups. How do I "wash" it without water?

The Solution: Chemoselective Resin Capture Avoid liquid-liquid extraction.[1] Use functionalized polymer beads to physically fish out the impurity.

Option A: Strong Cation Exchange (SCX)
  • Reagent: Sulfonic acid functionalized silica or polystyrene (e.g., Dowex 50W, Amberlyst 15).[1][2]

  • Protocol:

    • Dilute reaction mixture with MeOH or DCM.[1]

    • Add 3–5 equivalents (relative to expected excess amine) of SCX resin.[1]

    • Shake/Stir for 1 hour.

    • Filter.[1][6][7][8]

  • Mechanism: The basic methylamine reacts with the sulfonic acid on the bead to form an ionic bond. The neutral amide (NMA) flows through.[1]

    • Note: If your product has a basic amine elsewhere in the molecule, do not use this method; it will bind your product too.

Option B: Electrophilic Scavenging (PS-Isocyanate) [1][2]
  • Reagent: Polymer-Supported Isocyanate (PS-NCO).[1]

  • Protocol:

    • Add 2–3 equivalents of PS-NCO resin.[1]

    • Stir for 2–4 hours (slower kinetics than acid-base).

    • Filter.[1][6][7][8][9]

  • Mechanism: The nucleophilic methylamine attacks the isocyanate to form a polymer-bound urea. This is irreversible and leaves no acidic residues.[1]

Module 3: Visual Workflows
Figure 1: Decision Matrix for Purification

Caption: Select the purification route based on reaction scale and product sensitivity. Blue nodes indicate actions; Orange nodes indicate critical decision points.

PurificationStrategy Start Crude Reaction Mixture (NMA + Methylamine) CheckScale Reaction Scale? Start->CheckScale LargeScale Large Scale (>10g) CheckScale->LargeScale SmallScale Small Scale / Library (<1g) CheckScale->SmallScale Check Check LargeScale->Check Sensitive Product Acid/Base Sensitive? SmallScale->Sensitive pH Is Methylamine a Salt? (Check pH) Basify Add Anhydrous Base (K2CO3) pH->Basify Yes (Salt) Distill Vacuum Distillation (bp 95°C @ 10mmHg) pH->Distill No (Free Base) Basify->Distill PS_NCO Resin Scavenge: PS-Isocyanate Sensitive->PS_NCO Yes (Neutral conditions needed) SCX Resin Scavenge: SCX (Sulfonic Acid) Sensitive->SCX No (Product is neutral)

Figure 2: Mechanism of Resin Scavenging

Caption: Chemical mechanism of removing methylamine using Polymer-Supported Isocyanate (PS-NCO). The impurity becomes covalently tethered to the solid bead.

FAQ: Troubleshooting & Safety

Q: Can I just use a water/ethyl acetate extraction? A: Strongly discouraged. N-Methylacetamide has a


 of -1.05 [1], meaning it is hydrophilic.[1][2] If you wash with water, 50-80% of your product will migrate into the water layer. If you must use extraction, use continuous liquid-liquid extraction  with Chloroform (

) or perform a "salting out" procedure by saturating the aqueous layer with NaCl to force the organic product back into the organic phase.

Q: The reaction mixture turned into a solid block. What happened? A: NMA has a melting point of ~28°C [2].[1][10][11][12] If your lab is cool, or if you evaporated the solvent completely, the product crystallized. Gently warm the flask (35°C) to liquefy it for transfer.

Q: Is the "fishy" smell a reliable indicator of purity? A: It is a reliable indicator of impurity, but not purity. The human nose can detect methylamine at 3-5 ppm.[1] If you smell it, you likely have <1% impurity, but it is still present.[1][2] For pharmaceutical applications, verify residual amine content using NMR or GC-FID.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6582, N-Methylacetamide.[1][2] Retrieved from [Link][1]

  • Supra Sciences. Solid Supported Scavengers: Mechanism and Application. Retrieved from [Link][1]

  • Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products.[1][2] Journal of the American Chemical Society. (Contextual citation for PS-NCO scavenging efficiency).

Sources

Technical Support Center: A Guide to Handling Hygroscopic Hydrochloride Salts of Allyl-Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for handling hygroscopic hydrochloride (HCl) salts of allyl-acetamides. As a class of compounds, these molecules are invaluable in drug discovery and development. However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant set of challenges that can impact experimental reproducibility, compound stability, and the integrity of your results.[1][2][3]

This guide is designed to move beyond simple instructions. It provides a framework for understanding the underlying principles of why these salts behave the way they do and equips you with practical, field-proven strategies to mitigate the risks associated with moisture uptake. We will address common questions, troubleshoot complex scenarios, and provide robust protocols to ensure the quality and reliability of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with hygroscopic allyl-acetamide HCl salts.

Q1: My newly received allyl-acetamide HCl salt appears clumpy and sticky. Is it degraded?

A1: Not necessarily. Clumping and stickiness are classic physical signs of moisture absorption by a hygroscopic powder.[2][4] The absorbed water acts as a plasticizer and can form liquid bridges between particles, leading to agglomeration.[3][5][6] While the compound's chemical integrity may still be intact, this is a critical sign that strict environmental controls are needed for all future handling. Chemical degradation, such as hydrolysis, is a risk with prolonged moisture exposure, but clumping is the first indicator of a handling issue.[1][7][8]

Q2: What are the ideal storage conditions for these compounds?

A2: The primary goal is to minimize exposure to atmospheric moisture. The ideal storage involves a multi-layered approach:

  • Primary Container: Use airtight, sealed containers made of non-reactive material (e.g., amber glass vials with PTFE-lined caps).

  • Secondary Enclosure: Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[1] A vacuum desiccator is preferable.

  • Environment: Store the desiccator in a temperature-controlled environment. While refrigeration can reduce degradation rates, be mindful of condensation when removing the sample. Always allow the container to equilibrate to room temperature before opening.[9][10]

Q3: The weight of my compound keeps increasing on the analytical balance. How can I get an accurate measurement?

A3: This is a direct observation of the compound absorbing moisture from the air in real-time.[9][11] To obtain an accurate weight, you must minimize the exposure time and control the environment.

  • Speed is Key: Have all materials ready before opening the compound container. Weigh the compound as quickly as possible.[10]

  • Use a Weighing Bottle: Weigh the sample in a tared, sealed weighing bottle or vial.[9][12] This minimizes air exposure during the measurement.

  • Controlled Environment: If possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<40% RH).[13][14][15]

  • Weighing by Difference: For preparing solutions, a robust method is to add the compound to a vial, seal and weigh it, quickly transfer the solid to the dissolution solvent, and then re-weigh the sealed vial to determine the exact amount transferred.

Q4: Can I dry my allyl-acetamide HCl salt in a standard oven if it has absorbed moisture?

A4: This is strongly discouraged without prior knowledge of the compound's thermal stability. Many organic salts have low melting points or can decompose at elevated temperatures. Furthermore, some salts exist as stable hydrates, and oven drying could remove essential water of crystallization, altering the material's properties.[16] If drying is necessary, a vacuum oven at a low temperature (e.g., 30-40°C) or freeze-drying (lyophilization) are safer methods, but should only be performed after consulting thermal analysis data (e.g., TGA/DSC) for the specific compound.[17][18]

Section 2: In-Depth Troubleshooting Guides

This section explores more complex, scenario-based challenges and provides logical workflows for their resolution.

Scenario 1: Inconsistent Analytical Results (NMR, HPLC)

Problem: You are observing batch-to-batch variability in purity analysis (HPLC) or seeing inconsistent peak integrations and broad water peaks in your NMR spectra.

Causality Analysis: The root cause is very likely variable and unquantified water content. Water absorbed by the hygroscopic salt acts as a diluent, meaning that when you weigh out 10 mg of powder, an unknown fraction of that mass is water. This directly impacts calculations for solution concentration, molar ratios, and purity assessments. In NMR, excess water can obscure signals in the spectrum.

Troubleshooting Protocol:

  • Quantify Water Content: Do not assume the material is anhydrous. The most reliable method is Karl Fischer (KF) titration, which specifically measures water content.[13] Perform KF titration on a representative sample immediately after opening a new bottle and periodically thereafter.

  • Correct for Water Content: Use the water content value from your KF analysis to calculate the "true" mass of the active compound.

    • Corrected Mass = Weighed Mass × (1 - [Water Content Fraction])

    • All subsequent concentration calculations must be based on this corrected mass.

  • Standardize Solution Preparation: Prepare a stock solution and determine its precise concentration via a validated titration method or by using a quantitative NMR (qNMR) approach with a non-hygroscopic internal standard.[19] This creates a reliable standard from which to make further dilutions.

  • Review Analytical Methods: For HPLC, ensure your mobile phase and sample diluent are compatible and will not cause precipitation of the salt or its freebase. For NMR, use high-quality deuterated solvents and consider using a solvent with a low water affinity if possible.

Diagram: Troubleshooting Inconsistent Analytical Data

G cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Diagnostic & Validation Steps cluster_3 Resolution Start Inconsistent Analytical Results (HPLC, NMR, etc.) Hypothesis Hypothesis: Variable Water Content Due to Hygroscopicity Start->Hypothesis KF 1. Quantify Water Content (Karl Fischer Titration) Hypothesis->KF Validate Correct 2. Correct Mass Calculations (Adjust for water %) KF->Correct qNMR 3. Standardize Stock Solution (qNMR or Titration) Correct->qNMR End Consistent & Accurate Analytical Results qNMR->End Implement

Caption: Troubleshooting workflow for inconsistent analytical results.

Scenario 2: Difficulty in Preparing Stable, Clear Solutions

Problem: When preparing an aqueous or organic stock solution, the allyl-acetamide HCl salt either dissolves slowly, fails to dissolve completely, or precipitates out over time.

Causality Analysis: Several factors, often exacerbated by hygroscopicity, can cause this issue:

  • pH and the Common Ion Effect: Being a hydrochloride salt, its solubility can be suppressed in acidic media or solutions already containing chloride ions (the common-ion effect).[20]

  • Salt Disproportionation: In certain conditions (e.g., presence of specific excipients, high humidity), the HCl salt can convert back to the less soluble freebase form, which then precipitates.[21][22]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent are critical for dissolving an ionic salt.

  • Moisture-Induced Changes: Absorbed water can create localized areas of high concentration or change the micro-environment pH, promoting precipitation.

Troubleshooting Protocol:

  • Solvent Selection: Consult solubility data if available. If not, perform small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, DMSO, DMF). See the table below for guidance.

  • pH Adjustment: For aqueous solutions, check the pH. If the solution is too acidic, it may suppress dissolution. Conversely, if the pH is too high (approaching the pKa of the parent amine), the freebase may precipitate. A buffered solution is often the best choice.

  • Control the Environment: Prepare solutions in a dry environment to prevent further moisture uptake during the process. Use anhydrous solvents if preparing solutions for moisture-sensitive reactions.

  • Use Sonication/Vortexing: Gentle sonication or vortexing can aid the dissolution process.[23] Avoid excessive heating unless the compound's stability at higher temperatures is known.

  • Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any micro-particulates that could act as nucleation sites for precipitation.

Solvent Type General Suitability for HCl Salts Considerations
Polar Protic (Water, Methanol, Ethanol)Generally HighExcellent for dissolving ionic species. Water is the most common but can participate in hydrolysis.[24]
Polar Aprotic (DMSO, DMF)High to ModerateGood solvating power, but can be difficult to remove and may be hygroscopic themselves.
Less Polar (Acetonitrile, Acetone)Moderate to LowSolubility is highly compound-dependent. May be useful for specific applications.
Non-Polar (Hexanes, Toluene)Very LowGenerally unsuitable for dissolving salts. Often used as anti-solvents for crystallization.[25]
Caption: General solvent selection guide for allyl-acetamide HCl salts.

Section 3: Standard Operating Procedures (SOPs)

These detailed protocols provide a self-validating system for critical handling steps.

SOP 1: Accurate Weighing of a Hygroscopic Allyl-Acetamide HCl Salt
  • Preparation: 1.1. Place a clean, dry weighing bottle or vial with its cap on the analytical balance. 1.2. Tare the balance to zero. 1.3. Move the compound container, spatula, and the tared weighing vessel into a low-humidity environment (glove box or desiccator chamber). 1.4. Allow the main compound container to equilibrate to the ambient temperature of the weighing environment for at least 30 minutes to prevent thermal drift on the balance.[9]

  • Weighing: 2.1. Quickly open the main compound container. 2.2. Using a clean spatula, rapidly transfer an approximate amount of the compound into the tared weighing bottle. Do not spend time trying to hit an exact target weight. 2.3. Immediately seal the weighing bottle with its cap. 2.4. Place the sealed weighing bottle back on the analytical balance and record the stable weight. This is your Gross Weight.

  • Calculation: 3.1. The net weight of the compound is the Gross Weight minus the initial tare weight of the empty bottle. 3.2. For highest accuracy, correct this net weight using a recently determined water content value from Karl Fischer analysis.

Diagram: Workflow for Accurate Weighing & Solution Preparation

G cluster_0 Preparation Phase cluster_1 Transfer & Weighing (Low Humidity Environment) cluster_2 Solution Preparation cluster_3 Validation (Optional but Recommended) A 1. Equilibrate Compound to Room Temp in Desiccator B 2. Tare Sealed Weighing Bottle (WB) A->B C 3. Rapidly Transfer Compound to WB B->C D 4. Immediately Seal WB C->D E 5. Record Stable Weight of Sealed WB D->E G 7. Transfer Weighed Solid to Flask E->G J 10. Determine Water Content (Karl Fischer) E->J Data for F 6. Add Solvent to Volumetric Flask F->G H 8. Dissolve Completely (Vortex/Sonicate) G->H I 9. Bring to Final Volume H->I K 11. Calculate Corrected Concentration I->K Data for J->K

Caption: Workflow for precise weighing and stock solution preparation.

SOP 2: Preparation of a 10 mg/mL Aqueous Stock Solution
  • Pre-Analysis: Determine the water content of the solid powder using Karl Fischer titration. For this example, let's assume the water content is 5.0%.

  • Mass Calculation: 2.1. To get 100 mg of active compound, you need to weigh out more of the hydrated powder. 2.2. Target Weighed Mass = (Desired Active Mass) / (1 - Water Content Fraction) 2.3. Target Weighed Mass = 100 mg / (1 - 0.05) = 105.26 mg

  • Weighing: Following SOP 1 , accurately weigh approximately 105.3 mg of the hygroscopic salt into a sealed container. Record the exact weight (e.g., 105.5 mg).

  • Dissolution: 4.1. Add approximately 8 mL of high-purity water (or an appropriate buffer) to a 10.00 mL Class A volumetric flask. 4.2. Quantitatively transfer the weighed solid into the flask. Rinse the weighing container with small aliquots of the solvent and add the rinsate to the flask to ensure a complete transfer. 4.3. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or place the flask in an ultrasonic bath for short periods until all solid is dissolved.[26]

  • Final Preparation: 5.1. Allow the solution to return to room temperature. 5.2. Carefully add the solvent dropwise until the bottom of the meniscus is exactly on the calibration mark of the volumetric flask. 5.3. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Confirmation: 6.1. Calculate the final, true concentration:

    • Actual Active Mass = 105.5 mg × (1 - 0.05) = 100.225 mg

    • Final Concentration = 100.225 mg / 10.00 mL = 10.02 mg/mL 6.2. Store the solution in a tightly sealed container, protected from light if necessary, and label with the compound name, corrected concentration, date, and your initials.

References

  • SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available at: [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • PMC. (2013, October 3). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. Available at: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • PowderTechnology.info. (2025, July 9). Measuring Hygroscopicity in Food Powders: Why It Matters More Than You Think. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available at: [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Rheology Lab. (n.d.). Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available at: [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Available at: [Link]

  • Biogrund. (n.d.). Troubleshooting Guide Tableting. Available at: [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. Available at: [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Scribd. (n.d.). Drying Techniques in Pharmaceutical Processing | PDF. Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Available at: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • SpringerLink. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Available at: [Link]

  • Clinical Gate. (2015, February 8). Drying. Available at: [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Available at: [Link]

  • Amazon AWS. (2021, February 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Available at: [Link]

  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]

  • RSC Publishing. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • CSH Protocols. (n.d.). Stock Solutions. Available at: [Link]

  • Organic Syntheses. (n.d.). THIOL PROTECTION WITH THE ACETAMIDOMETHYL GROUP: S-ACETAMIDOMETHYL-L-CYSTEINE HYDROCHLORIDE. Available at: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

Sources

Technical Support Center: N-Allyl-2-(methylamino)acetamide HCl Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Amine-Amide Salts

Welcome to the technical support hub for N-Allyl-2-(methylamino)acetamide HCl . This molecule presents a unique "triad" of purification challenges common to functionalized amino acid derivatives:

  • Hygroscopicity: The secondary amine hydrochloride motif is avidly hygroscopic.

  • Thermal Sensitivity: The allyl group introduces a risk of radical polymerization or oxidation if mishandled.

  • "Oiling Out": Like many low-molecular-weight amine salts, this compound prefers to separate as a viscous oil rather than a crystal lattice during cooling.

This guide moves beyond standard recipes to provide a causal understanding of the purification process, ensuring you can adapt variables to your specific impurity profile.

Module 1: The Crystallization System (Protocol & Logic)

The most robust method for purifying this salt is Anti-Solvent Recrystallization . We avoid aqueous systems to prevent hydrolysis of the amide bond and difficulties in drying the hygroscopic product.

The Solvent System
  • Primary Solvent (Good Solubility): Methanol (MeOH) or Ethanol (EtOH). Recommendation: Anhydrous Ethanol.

  • Anti-Solvent (Poor Solubility): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Recommendation: EtOAc (Higher boiling point allows for better thermal control than ether).
    
Step-by-Step Optimization Protocol
StepActionTechnical Rationale (The "Why")
1. Dissolution Dissolve crude solid in minimal hot anhydrous EtOH (60-65°C).Minimizing solvent volume maximizes yield. Anhydrous conditions prevent hydrate formation.
2. Filtration Perform a hot filtration through a sintered glass funnel (or Celite pad).Removes inorganic salts (e.g., NaCl,

) which are insoluble in hot ethanol but common in amine synthesis.
3. Cloud Point Add hot EtOAc dropwise to the filtrate until a persistent cloudiness (turbidity) appears.This establishes the saturation point. The system is now thermodynamically poised to precipitate.
4. Re-solvation Add just enough hot EtOH to clear the solution.We want the solution to be metastable, not crashing out immediately.
5. Nucleation Allow to cool slowly to RT. If oiling occurs, seed with a pure crystal.Rapid cooling traps impurities. Seeding provides a template for the lattice, preventing oil formation.
6. Isolation Filter under

atmosphere. Wash with cold EtOAc/Hexane (1:1).
Nitrogen protection is critical. The wash removes surface impurities (mother liquor) without redissolving the salt.
Visualizing the Workflow

RecrystallizationLogic Start Crude N-Allyl-2-(methylamino) acetamide HCl Dissolve Dissolve in Hot EtOH (60°C) Start->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter AntiSolvent Add EtOAc to Cloud Point Filter->AntiSolvent Cooling Controlled Cooling (Ramp -10°C/hr) AntiSolvent->Cooling Check Decision: Oil or Crystal? Cooling->Check Reheat Reheat & Add More EtOH Check->Reheat Oiling Out Isolate Filter & Dry (Desiccator) Check->Isolate Crystalline Reheat->Cooling Retry

Figure 1: Decision tree for the recrystallization process. Note the feedback loop for "Oiling Out," a critical control point.

Module 2: Troubleshooting "Oiling Out"

Symptom: As the solution cools, the product separates as a yellow/orange viscous liquid at the bottom of the flask instead of white crystals.

Root Cause:

  • Impurity Depression: High levels of impurities (especially over-alkylated byproducts) lower the melting point of the solvated salt.

  • Supersaturation Shock: Adding anti-solvent too fast creates a "crash" where the molecules don't have time to align into a lattice.

Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent. The microscopic glass shards act as nucleation sites.

  • The "Cloud Point" Titration: Do not add excess anti-solvent. Stop exactly when the solution turns turbid.

  • Sonication: Brief sonication of the oil phase can sometimes trigger crystallization.

Module 3: Impurity Fate Mapping

Understanding where your impurities go is essential for process control. The primary impurity in this synthesis is often the tertiary amine (N-Allyl-2-(dimethylamino)acetamide) resulting from over-methylation.

Impurity TypeBehavior in CrystallizationRemoval Strategy
Tertiary Amine (Over-alkylation) More soluble in organic solvents than the secondary amine salt.Remains in the Mother Liquor (Filtrate). Critical: Do not recycle the mother liquor if high purity is required.
Starting Amine (Methylamine) Volatile; usually removed during workup/drying.Vacuum drying (high vacuum) at 40°C.
Inorganic Salts (NaCl/KCl) Insoluble in ethanol.Removed during the Hot Filtration step.
Colored Oligomers (Oxidation) Variable solubility; often sticky.Use Activated Carbon treatment on the hot ethanolic solution before filtration.
Impurity Separation Pathway

ImpurityFate Crude Crude Mixture HotEtOH Hot EtOH Solution Crude->HotEtOH FilterCake Filter Cake (Inorganic Salts) HotEtOH->FilterCake Insoluble Crystallization Crystallization HotEtOH->Crystallization Soluble Crystals Target Product (Secondary Amine HCl) Crystallization->Crystals Solid Phase Liquor Mother Liquor (Tertiary Amines/Oils) Crystallization->Liquor Liquid Phase

Figure 2: Fate mapping of common impurities. Note that the target product segregates into the solid phase, while organic impurities remain in the liquor.

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow upon drying. Is it degrading?

  • Answer: Likely, yes. The allyl group is susceptible to oxidation, and the amine moiety can form N-oxides.

  • Fix: Ensure you are drying under a vacuum with no heat initially, or strictly under

    
    . If the yellow color is persistent, perform a "charcoal drop": dissolve in hot EtOH, add activated carbon (5% w/w), stir for 15 mins, and filter hot.
    

Q2: Can I use water for recrystallization?

  • Answer: We strongly advise against it. While the salt is soluble, removing water from this hygroscopic HCl salt requires prolonged heating, which risks hydrolysis of the amide bond (breaking the molecule into N-allyl glycine and methylamine). Stick to anhydrous alcohols.

Q3: The melting point is lower than reported in the literature.

  • Answer: This indicates trapped solvent or the presence of the tertiary amine impurity.

  • Fix: Dry the sample at 50°C under high vacuum (<1 mbar) for 12 hours. If the MP is still low, recrystallize again using a slower cooling ramp.

Q4: How do I store this compound long-term?

  • Answer: Hygroscopic salts must be stored in a tightly sealed container with a desiccant packet, preferably at -20°C. Moisture uptake will cause the salt to become sticky and difficult to weigh.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Perrin, D. D.; Dempsey, B.; Serjeant, E. P.pKa Prediction for Organic Acids and Bases. Chapman and Hall, New York. (Understanding solubility shifts between free base and salt forms).
  • Org. Synth. 1998, 9, 13; 1993, 72, 13.

Validation & Comparative

Comparative 1H NMR Analysis Guide: N-Allyl-2-(methylamino)acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Structural Characterization & Quality Control of N-Allyl-2-(methylamino)acetamide Hydrochloride CAS: 1220034-32-1 (HCl Salt) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Application Context

N-Allyl-2-(methylamino)acetamide HCl is a bifunctional building block frequently utilized in the synthesis of peptoids (N-substituted glycines) and heterocycles. Its dual functionality—a secondary amine capable of further functionalization and an allyl group serving as a handle for olefin metathesis or thiol-ene click chemistry—makes accurate structural verification critical.

This guide provides an in-depth comparative analysis of the 1H NMR spectral signature of the hydrochloride salt versus its free base and alternative solvent systems. Unlike standard spectral lists, this document focuses on causality : why signals shift and how to use these shifts to validate salt formation and purity.

Key Comparative Insights
  • Salt vs. Free Base: The protonation of the secondary amine (

    
    ) induces a diagnostic downfield shift (~0.5–0.8 ppm) of the adjacent N-methyl and methylene protons.
    
  • Solvent Selection: DMSO-d6 is the superior solvent for full characterization, allowing visualization of the ammonium and amide protons. D2O causes H/D exchange, erasing critical validation signals.

Structural Assignments & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems.

Graphviz Diagram: Molecular Structure & Proton Labeling

G cluster_0 Spin System A: Allyl Group cluster_1 Spin System B: Core Linker cluster_2 Spin System C: Cationic Terminus H_vinyl H-Vinyl (Multiplet) ~5.8 ppm H_term H-Terminal (Doublets) ~5.1-5.2 ppm H_vinyl->H_term J_cis ~10Hz J_trans ~17Hz H_allyl_CH2 Allyl CH2 (Triplet/Multiplet) ~3.7-3.8 ppm H_vinyl->H_allyl_CH2 J_vic ~5-6Hz H_amide Amide NH (Triplet) ~8.5 ppm H_allyl_CH2->H_amide J_vic ~6Hz (DMSO only) H_alpha Alpha CH2 (Singlet/Broad) ~3.8 ppm H_ammonium NH2+ (Broad) ~9.0-9.5 ppm H_alpha->H_ammonium Through-space/Inductive H_methyl N-Methyl (Singlet) ~2.6 ppm H_methyl->H_ammonium Inductive

Figure 1: Structural deconstruction of N-Allyl-2-(methylamino)acetamide HCl showing connectivity and expected chemical shift environments.

Experimental Protocol: The Self-Validating Workflow

The following protocol ensures reproducibility and avoids common artifacts like water suppression interference or salt disproportionation.

Reagents & Equipment[1][2]
  • Compound: >5 mg N-Allyl-2-(methylamino)acetamide HCl.

  • Primary Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

  • Secondary Solvent (Optional): D2O (for impurity profiling only).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving allyl multiplets).

Step-by-Step Methodology
  • Preparation (Dry Box/Desiccator): The HCl salt is hygroscopic. Weigh 5-10 mg quickly to minimize water uptake.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Checkpoint: If the solution is cloudy, the salt may have partially dissociated or inorganic salts (NaCl) are present.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary ammonium protons and amide protons have longer T1 relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometry calculations.

  • Processing: Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Comparative Spectral Analysis

This section compares the product's performance (spectral clarity) across different conditions.

Scenario A: DMSO-d6 (The "Gold Standard")

In DMSO-d6, hydrogen bonding is disrupted, and exchange rates are slowed. This allows for the observation of the full salt structure.

  • 9.0 – 9.5 ppm (Broad Singlet, 2H): The

    
     protons. Their presence confirms the HCl salt form. Absence indicates free base degradation.
    
  • 8.3 – 8.7 ppm (Triplet, 1H): The Amide NH. It appears as a triplet due to coupling with the allyl methylene (

    
     Hz).
    
  • 5.7 – 5.9 ppm (Multiplet, 1H): The internal vinyl proton (

    
    ) of the allyl group.
    
  • 5.0 – 5.3 ppm (Two Doublets, 2H): The terminal vinyl protons (

    
    ). Distinct 
    
    
    
    (
    
    
    Hz) and
    
    
    (
    
    
    Hz) coupling is visible.
  • 3.7 – 3.9 ppm (Singlet/Broad, 2H): The alpha-methylene (

    
    ). Note: In the salt form, this may broaden or shift downfield compared to the free base.
    
  • 3.7 – 3.8 ppm (Triplet, 2H): The allyl methylene (

    
    ). Overlap with the alpha-methylene is common; 2D COSY is recommended if integration is ambiguous.
    
  • 2.5 – 2.6 ppm (Singlet, 3H): The N-Methyl group.

Scenario B: D2O (The "Silent" Spectrum)

Using D2O is common but results in information loss.

  • Exchangeable Protons: The Ammonium (

    
    ) and Amide (
    
    
    
    ) signals disappear immediately due to H/D exchange (
    
    
    ).
  • Chemical Shifts: The alpha-methylene and N-methyl peaks often shift slightly upfield due to solvent polarity differences.

  • Utility: Use D2O only to check for non-exchangeable impurities or if the DMSO residual peak overlaps with critical signals.

Scenario C: Free Base Comparison (Theoretical/Precursor)

If the HCl is removed (e.g., extraction with base), the spectrum changes drastically:

  • N-Methyl: Shifts upfield to ~2.3 ppm (Lone pair shielding).

  • Alpha-Methylene: Shifts upfield to ~3.2 ppm.

  • Ammonium Protons: Replaced by a single, broad, exchangeable amine proton (often invisible or very broad ~1.5-2.0 ppm).

Data Summary: Chemical Shift Comparison Table

Proton AssignmentTypeDMSO-d6 (HCl Salt)D2O (HCl Salt)DMSO-d6 (Free Base)*
Ammonium (

)
Exchangeable9.0 - 9.5 ppm (2H, br)DisappearsN/A
Amide (

)
Exchangeable8.3 - 8.7 ppm (1H, t)Disappears~8.0 ppm (1H, br)
Vinyl Internal (

)
Allyl5.7 - 5.9 ppm (1H, m)~5.8 ppm~5.8 ppm
Vinyl Terminal (

)
Allyl5.0 - 5.3 ppm (2H, dd)~5.2 ppm~5.1 ppm
Alpha-Methylene (

)
Aliphatic3.8 - 3.9 ppm (2H, s)~3.9 ppm~3.1 - 3.2 ppm
Allyl Methylene (

)
Aliphatic3.7 - 3.8 ppm (2H, t)~3.8 ppm~3.7 ppm
N-Methyl (

)
Aliphatic2.5 - 2.6 ppm (3H, s)~2.7 ppm~2.3 ppm

*Free base values are estimated based on sarcosine amide analogs to highlight the salt-induced shift.

Analytical Decision Workflow

Use this logic flow to determine the quality of your sample.

Graphviz Diagram: Purity & Identity Logic

DecisionTree Start Start: Acquire 1H NMR in DMSO-d6 CheckNH Are signals at 8.0-9.5 ppm visible? Start->CheckNH CheckInt Does Integral of 5.0-5.3 ppm = 2H AND 2.5 ppm = 3H? CheckNH->CheckInt Yes Fail_Solvent FAIL: Sample likely wet or in D2O exchange CheckNH->Fail_Solvent No (Signals Missing) Pass PASS: Identity Confirmed HCl Salt Form CheckInt->Pass Yes Fail_Form FAIL: Free Base detected (Check shifts at 2.3/3.1 ppm) CheckInt->Fail_Form No (Integrals off/Shifts wrong)

Figure 2: Decision tree for validating N-Allyl-2-(methylamino)acetamide HCl identity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69653, N-Allylacetamide." PubChem, 2025 .[2] Link (Used for Allyl fragment correlation).

  • Biological Magnetic Resonance Data Bank (BMRB). "Sarcosine (N-Methylglycine) Spectral Data." BMRB Entry bmse000160. Link (Used for Sarcosine core correlation).

  • Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2000. (Authoritative text for general amide/amine salt chemical shift prediction).

Sources

Spectroscopic Discrimination of N-Allyl and Methylamino Moieties: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of alkaloids and synthetic drug intermediates, distinguishing between N-allyl (


) and methylamino  (

or

) groups is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for functional group verification, particularly useful in reaction monitoring and purity assessments.

This guide provides a definitive spectral fingerprint for both moieties, highlights the "smoking gun" peaks that allow for immediate discrimination, and compares the efficacy of FTIR against NMR for this specific application.

Technical Deep Dive: Characteristic Spectral Signatures

The discrimination between these two groups relies on exploiting the vibrational modes of the olefinic system in the N-allyl group versus the C-H stretching anomalies of the N-methyl group.

A. The N-Allyl Group ( )

The N-allyl moiety is characterized by a "Vinyl Sandwich"—a set of diagnostic peaks arising from the terminal alkene.

  • Vinyl C-H Stretch (

    
    ):  Unlike alkyl C-H bonds, the 
    
    
    
    hybridized C-H bonds absorb above
    
    
    , typically appearing as a sharp band around 3080
    
    
    .[1]
  • C=C Stretching (

    
    ):  A moderate intensity band appears here. Note that this can sometimes overlap with the N-H bending mode of primary/secondary amines, but the alkene stretch is usually sharper.
    
  • The "Smoking Gun": Out-of-Plane (OOP) Bending: The most reliable indicator for a terminal vinyl group (

    
    ) is a pair of strong bands at 990 
    
    
    
    and 910
    
    
    . These represent the C-H wagging vibrations and are often the strongest peaks in the fingerprint region for allyl derivatives.
B. The Methylamino Group ( )

The methylamino group lacks the olefinic signals but presents unique C-H stretching features due to the "Bohlmann band" effect (lone pair interaction with C-H antibonding orbitals).

  • N-Methyl C-H Stretch (

    
    ):  A methyl group attached directly to a nitrogen atom often exhibits a lower frequency C-H stretch than a standard alkyl methyl group. This band, appearing just below 
    
    
    
    , is distinct and diagnostic for N-methyl amines.[2]
  • N-H Stretch (

    
    ): 
    
    • Secondary Amine (

      
      ):  A single, sharp band.
      
    • Tertiary Amine (

      
      ):  No N-H stretch.[2][3]
      
  • C-N Stretch (

    
    ):  A medium-intensity band, though often difficult to assign definitively in complex molecules due to fingerprint region overlap.
    
C. Comparative Data Table
Vibrational ModeN-Allyl Characteristic Peaks (

)
Methylamino Characteristic Peaks (

)
Specificity
C-H Stretch 3080 (

=C-H)
2780–2820 (N-CH

specific)
High
C=C Stretch 1640 (Medium/Weak)AbsentHigh
OOP Bending 990 & 910 (Strong doublet)AbsentCritical (Definitive)
N-H Stretch 3300–3500 (if secondary)3300–3500 (if secondary)Low (Shared feature)
C-N Stretch 1020–12501020–1250Low

Comparative Analysis: FTIR vs. NMR

While this guide focuses on FTIR, understanding its position relative to NMR is vital for experimental design.

FeatureFTIR Spectroscopy

H NMR Spectroscopy
Primary Utility Functional Group Identification (Is the allyl present?)Structural Connectivity (Is the allyl on the Nitrogen?)
N-Allyl Detection Instant: 990/910

bands are unmistakable.
Detailed: Multiplet at 5.8 ppm (1H) and doublet at 5.2 ppm (2H).
N-Methyl Detection Subtle: Look for low-freq C-H stretch (

).[1][4][5]
Quantitative: Singlet at 2.4 ppm (3H). Integration gives count.
Sample State Solid, Liquid, Gas (ATR is rapid).Requires dissolution in deuterated solvent.
Cost/Time Low / < 2 minutes.High / 15–30 minutes.
Blind Spot Hard to prove where the group is attached (N vs. O).Can prove connectivity via HMBC/HSQC.

Verdict: Use FTIR for rapid screening of reaction completion (e.g., disappearance of N-H, appearance of Allyl). Use NMR for final structural characterization and purity quantification.

Experimental Protocol: ATR-FTIR of Amine Derivatives

To ensure the "Trustworthiness" of your data, follow this self-validating protocol. This method minimizes atmospheric interference and ensures consistent peak intensities.

Materials
  • FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Sample: Amine derivative (Free base preferred over HCl salt).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4

      
       resolution).
      
    • Validation: Ensure no peaks exist in the 2800–3000

      
       region (residual solvent/oil).
      
  • Sample Preparation (Critical):

    • Free Base vs. Salt: If possible, analyze the free base . Amine salts (e.g., R-NH

      
      HCl) generate broad ammonium bands (
      
      
      
      ) that obscure the critical C-H and N-H stretches.
    • Liquids: Place one drop to cover the crystal.

    • Solids: Place a small amount (

      
      ) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.
      
  • Acquisition & Processing:

    • Collect sample spectrum.[3][6][7]

    • Apply ATR Correction (if quantitative comparison is needed, as penetration depth varies with wavelength).

    • Perform Baseline Correction to flatten the region between 2500 and 1800

      
      .
      
  • Data Interpretation (The Decision Matrix):

    • Check 990/910

      
      . Present? 
      
      
      
      Allyl .
    • Check 2780–2820

      
      .[2] Present? 
      
      
      
      N-Methyl .
    • Check 1640

      
       vs 1600 
      
      
      
      . 1640 is Allyl C=C; 1600 is often N-H bend or aromatic Ring C=C.

Visualization of Logic & Workflow

Diagram 1: Spectral Decision Tree

This logic flow ensures accurate classification of the unknown amine derivative.

G Start Analyze FTIR Spectrum (Fingerprint & Functional Region) CheckVinyl Check 900-1000 cm⁻¹ Region Are distinct peaks at ~910 & ~990 cm⁻¹ present? Start->CheckVinyl IsAllyl High Probability: N-ALLYL GROUP CheckVinyl->IsAllyl Yes (Strong) CheckMethyl Check 2700-2850 cm⁻¹ Region Is there a distinct band ~2780-2820 cm⁻¹? CheckVinyl->CheckMethyl No ConfirmAllyl Confirm with: ν(C=C) ~1640 cm⁻¹ ν(=C-H) >3000 cm⁻¹ IsAllyl->ConfirmAllyl IsMethyl High Probability: N-METHYL GROUP CheckMethyl->IsMethyl Yes Ambiguous Ambiguous/Other (Check NMR) CheckMethyl->Ambiguous No ConfirmMethyl Confirm with: Absence of Vinyl peaks Presence of ν(C-N) ~1000-1250 cm⁻¹ IsMethyl->ConfirmMethyl

Caption: Decision logic for distinguishing N-Allyl vs. N-Methyl moieties based on primary diagnostic peaks.

Diagram 2: Analytical Workflow

A standardized process for ensuring data integrity during acquisition.

Workflow Step1 1. Sample Prep (Isolate Free Base) Step2 2. Background Scan (Clean Crystal) Step1->Step2 Step3 3. Acquisition (16-32 Scans, 4cm⁻¹) Step2->Step3 Step4 4. Processing (ATR Correction) Step3->Step4 Step5 5. Peak Picking (Identify Diagnostic Bands) Step4->Step5

Caption: Step-by-step experimental workflow for reliable ATR-FTIR analysis of amine derivatives.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Absorption of Amines.[4][5][8][9][10][11]Link

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.[2][3] (Discusses the N-methyl C-H stretch). Link

  • ResearchGate. (2015). FTIR spectra of neat allylamine.[12] (Verification of 990/910 cm⁻¹ peaks). Link

  • Rocky Mountain Laboratories. (2023). Difference between FTIR and NMR?Link

Sources

Benchmarking Acetamide Hydrochloride: A Technical Guide for Elemental Analysis Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Challenge

In the high-stakes environment of pharmaceutical drug development, elemental analysis (CHN/CHNS/O) remains the primary method for validating compound purity and stoichiometry. While Acetanilide is the industry's "Gold Standard" for daily calibration, it fails to represent the physicochemical reality of hydrochloride salts—a form comprising nearly 50% of all FDA-approved small molecule drugs.

This guide objectively evaluates Acetamide Hydrochloride as a specialized reference material. Unlike the robust Acetanilide, Acetamide HCl is hygroscopic, halogenated, and chemically aggressive during combustion. We compare its performance against standard alternatives and provide a self-validating protocol for its use in validating salt-form stoichiometry.

Part 1: Physicochemical Profile & Comparative Data

To understand why Acetamide Hydrochloride is a necessary evil in the lab, we must compare its theoretical composition against the standard alternatives: Acetanilide (the daily calibrant) and Sulfanilamide (the CHNS standard).

Table 1: Theoretical Composition & Stability Profile
FeatureAcetamide HCl Acetanilide (NIST SRM 141d) Sulfanilamide
Formula



MW ( g/mol ) 95.53135.17172.20
Carbon (%) 25.14% (Low)71.09% (High)41.84%
Hydrogen (%) 6.33%6.71%4.68%
Nitrogen (%) 14.66% 10.36%16.27%
Heteroatoms Chlorine (37.11%) NoneSulfur (18.62%)
Hygroscopicity High (Deliquescent) NegligibleLow
Primary Use Halogen validation; Salt matrix matchingDaily Calibration (K-factor)CHNS Calibration
The "Matrix Match" Argument

Using Acetanilide to calibrate an analyzer for a hydrochloride salt introduces a Combustion Enthalpy Error . Acetanilide burns easily and cleanly. Acetamide HCl, containing 37% Chlorine, acts as a flame retardant and consumes the silver wool (halogen trap) in the combustion tube.

  • Recommendation: Use Acetanilide for system calibration (K-factors). Use Acetamide HCl as a Check Standard (QC) to verify that your combustion tube is not depleted and can handle halogenated salts.

Part 2: The Hygroscopicity Protocol (Self-Validating System)

The greatest source of error with Acetamide HCl is "Wet Weight Bias." If the standard absorbs atmospheric moisture during weighing, the mass recorded (


) includes water, but the instrument measures only the theoretical carbon of the dry salt. This results in artificially low Carbon/Nitrogen percentages.

The Protocol: To ensure data integrity, you must utilize a "Zero-Blank Encapsulation" workflow.

Diagram 1: Hygroscopic Weighing Workflow

Caption: A logic-gated workflow for handling deliquescent standards like Acetamide HCl to prevent moisture-induced weighing errors.

HygroscopicProtocol Start Start: Acetamide HCl QC Check Desiccator Step 1: Store in P2O5 Desiccator (Do NOT Oven Dry) Start->Desiccator TinPrep Step 2: Pre-tare Tin Capsule (Wait for Microbalance Stability) Desiccator->TinPrep Transfer Step 3: Rapid Transfer (< 15 seconds exposure) TinPrep->Transfer Remove from Desiccator Seal Step 4: Cold Weld Seal (Use Capsule Press) Transfer->Seal Immediately Weigh Step 5: Final Weighing (Sealed Capsule) Seal->Weigh DriftCheck Decision: Is Weight Stable? Weigh->DriftCheck Analyze Proceed to Combustion DriftCheck->Analyze Yes (Stable) Reject Reject: Moisture Contamination DriftCheck->Reject No (Drifting Up) Reject->TinPrep Restart

Detailed Methodology
  • Preparation: Do not oven-dry Acetamide HCl, as it may sublime or decompose (

    
    ). Store in a vacuum desiccator over Phosphorus Pentoxide (
    
    
    
    ).
  • Taring: Place an empty tin capsule on the microbalance. Wait for the reading to stabilize. Tare to 0.000 mg.

  • The "15-Second Rule": Remove the standard from the desiccator. You have roughly 15 seconds to transfer 1.5–2.0 mg into the capsule before moisture uptake becomes statistically significant (>0.2%).

  • Cold Welding: Immediately crimp and seal the capsule using a mechanical press. This creates a hermetic seal.

  • Verification: Place the sealed capsule back on the balance. Watch the readout for 30 seconds.

    • Stable Weight: Proceed to analysis.[1][2][3]

    • Increasing Weight: The seal is imperfect, and the sample is pulling moisture from the air. Discard and restart.

Part 3: Combustion Dynamics & Troubleshooting

When analyzing Acetamide HCl, you are stressing the "Halogen Trap" (typically Silver Wool or Silver Vanadate) of your elemental analyzer.

The Chlorine Interference Mechanism

Chlorine reacts with the water of combustion to form HCl gas. If not scrubbed, HCl interferes with the thermal conductivity detector (TCD) or IR detector.



Troubleshooting Table
SymptomProbable CauseCorrective Action
High %C, High %N Sample weight recorded was too low (evaporation?) or blank error.Check microbalance stability. Re-run blank.
Low %C, Low %N Moisture Absorption. The "Wet Weight" error.Use the "Sealed Capsule" protocol above.
Poor Precision (RSD > 0.5%) Inhomogeneous sample or variable combustion.Add Tungsten Trioxide (

)
powder to the capsule to aid combustion and prevent salt splatter.
Drifting Baseline Halogen Trap Saturation.The Ag wool is depleted by the high Cl content. Replace the combustion tube packing.

References

  • National Institute of Standards and Technology (NIST). (2012).[3] Certificate of Analysis: Standard Reference Material 141d - Acetanilide. Gaithersburg, MD. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Mettler Toledo. (2023). Sample Preparation and Weighing of Organic Material for CHNS/O Elemental Analysis. [Link][4]

  • PubChem. (2025).[5] Acetamide Hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-Allyl-2-(methylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. N-Allyl-2-(methylamino)acetamide hydrochloride, as a research chemical, requires a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile: A Synthesized Approach

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[8][9] The selection of appropriate PPE is not a one-size-fits-all approach but should be tailored to the specific procedures being undertaken.

Foundational PPE Requirements
Body AreaRequired PPESpecifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This practice minimizes the risk of skin exposure. Immediately change the outer glove if it becomes contaminated.[10]
Body Protective Lab Coat or GownA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a low-permeability gown is recommended.[10]
Eyes & Face Safety Glasses with Side Shields or GogglesSafety glasses with side shields offer baseline protection.[11] In situations involving potential splashes, chemical splash goggles are essential. For significant splash hazards, a face shield should be used in conjunction with goggles.[10]
Respiratory Use in a Ventilated AreaAll work with N-Allyl-2-(methylamino)acetamide hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][11] If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[11]

Operational Plan: Safe Handling and Standard Operating Procedures

A systematic approach to handling N-Allyl-2-(methylamino)acetamide hydrochloride is crucial for minimizing risk.

Pre-Handling Checklist:
  • Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[8]

  • Ensure Proper Ventilation : Verify that the chemical fume hood or other ventilation system is functioning correctly.

  • Gather all Necessary PPE : Have all required PPE readily available and inspect it for any damage before use.[8]

  • Locate Emergency Equipment : Be aware of the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[8]

Step-by-Step Handling Protocol:
  • Weighing and Transferring :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools, such as a spatula or powder funnel, to minimize dust generation.[8]

    • Close the container tightly immediately after use.[11]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the process is performed in a fume hood.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[12]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Response and Disposal Plan

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps for managing a spill of N-Allyl-2-(methylamino)acetamide hydrochloride.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Area Alert->Isolate Secure the immediate vicinity Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Consult SDS for compatibility Collect Collect Residue into a Labeled Waste Container Contain->Collect For solid spills, gently sweep Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

Proper disposal of N-Allyl-2-(methylamino)acetamide hydrochloride and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.[10]

  • Container Labeling : Waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal Procedures : Dispose of chemical waste in accordance with all local, state, and federal regulations.[12] Do not discharge to sewer systems.[13] It is the responsibility of the waste generator to ensure proper disposal.[12]

By integrating these principles of informed caution, procedural diligence, and emergency preparedness into your daily laboratory practices, you can confidently and safely advance your research with N-Allyl-2-(methylamino)acetamide hydrochloride.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6). TCI AMERICA.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety - Occupational Health and Safety. (2022, May 8). Virginia Commonwealth University.
  • Material Safety Data Sheet - Acetamide. (2010, June 10). Actylis Lab Solutions.
  • Chemical Safety Guidelines. The University of New Mexico.
  • SAFETY DATA SHEET - Acetamide. (2023, March 30). PENTA.
  • Acetamide. (2013, April 5). Fisher Scientific.
  • SAFETY DATA SHEET - N-(2-Aminoethyl)acetamide. (2009, October 2). Fisher Scientific.
  • SAFETY DATA SHEET - Acetamide, 2-chloro-N,N-diethyl-. (2025, September 16). Thermo Fisher Scientific.
  • Guidelines for Working With Hazardous Chemicals. (2024, September 17). Capital Resin Corporation.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Personal protective equipment for handling Desfuroyl Ceftiofur S-Acetamide. Benchchem.
  • Safety Data Sheet: Acetamide Broth (Solution A). Carl ROTH.
  • N-Allylacetamide SDS, 692-33-1 Safety Data Sheets. ECHEMI.
  • N-Allylacetamide | C5H9NO | CID 69653. PubChem - NIH.
  • Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl. (2023, June 3). ChemicalBook.
  • Acetamide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethyl phenyl]acetamide Hydrochloride. (2022, October 3). LGC Standards.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.